Repaglinide-ethyl-d5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O4/c1-4-33-25-17-20(12-13-22(25)27(31)32)18-26(30)28-23(16-19(2)3)21-10-6-7-11-24(21)29-14-8-5-9-15-29/h6-7,10-13,17,19,23H,4-5,8-9,14-16,18H2,1-3H3,(H,28,30)(H,31,32)/t23-/m0/s1/i1D3,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEKWTJYAYMJKF-NTSVIFQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662187 | |
| Record name | 2-[(~2~H_5_)Ethyloxy]-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217709-85-7 | |
| Record name | 2-[(~2~H_5_)Ethyloxy]-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Repaglinide-ethyl-d5
This technical guide provides a comprehensive overview of the synthesis and characterization of Repaglinide-ethyl-d5, an isotopically labeled analog of the antidiabetic drug Repaglinide. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation, and visualization of key processes.
Introduction
Repaglinide is a short-acting insulin secretagogue of the meglitinide class, used for the treatment of type 2 diabetes. It lowers blood glucose by stimulating the release of insulin from the pancreas. The ethyl-d5 labeled version of Repaglinide serves as an internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry. This guide outlines a proposed synthetic route and the expected characterization of this stable isotope-labeled compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in Table 1.
| Property | Value | Reference |
| Chemical Name | 2-(ethoxy-d5)-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid | N/A |
| CAS Number | 1217709-85-7 | [1][2] |
| Molecular Formula | C₂₇H₃₁D₅N₂O₄ | [1][2] |
| Molecular Weight | 457.62 g/mol | [1][2] |
| Purity (HPLC) | >95% | [1] |
| Appearance | White to off-white solid | Assumed |
| Solubility | Soluble in DMF, DMSO, Ethanol | [1] |
Proposed Synthesis of this compound
The overall synthesis can be divided into three main stages:
-
Synthesis of the key intermediate (S)-(+)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine.
-
Synthesis of the deuterated intermediate, 2-(ethoxy-d5)-4-(carboxymethyl)benzoic acid.
-
Coupling of the two intermediates followed by hydrolysis to yield this compound.
A workflow diagram for the proposed synthesis is presented below.
Experimental Protocols
Step 1: Synthesis of (S)-(+)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine
This intermediate is synthesized according to established literature procedures. A common route involves the reaction of 2-fluorobenzonitrile with piperidine, followed by a Grignard reaction with isobutylmagnesium bromide, and subsequent stereoselective reductive amination.
Step 2: Synthesis of 2-(ethoxy-d5)-4-(carboxymethyl)benzoic acid
-
Materials: 3-Hydroxy-4-methylbenzoic acid, ethanol, sulfuric acid, ethyl-d5 bromide, potassium carbonate, N-bromosuccinimide (NBS), benzoyl peroxide, sodium cyanide, hydrochloric acid, sodium hydroxide.
-
Procedure:
-
Esterification: 3-Hydroxy-4-methylbenzoic acid is esterified by refluxing with ethanol and a catalytic amount of sulfuric acid to protect the carboxylic acid group.
-
Ethoxylation: The resulting ester is then O-alkylated using ethyl-d5 bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetone or DMF.
-
Side-chain Bromination: The methyl group on the benzene ring is brominated using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a non-polar solvent such as carbon tetrachloride under reflux.
-
Cyanation: The benzylic bromide is converted to a nitrile by reacting with sodium cyanide in a polar aprotic solvent.
-
Hydrolysis: The nitrile and the ester groups are hydrolyzed using a strong acid (e.g., HCl) or base (e.g., NaOH) to yield 2-(ethoxy-d5)-4-(carboxymethyl)benzoic acid.
-
Step 3: Coupling, Hydrolysis, and Purification
-
Materials: (S)-(+)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine, 2-(ethoxy-d5)-4-(carboxymethyl)benzoic acid, a coupling agent (e.g., DCC, EDC), a suitable solvent (e.g., dichloromethane), sodium hydroxide, ethanol, water.
-
Procedure:
-
Coupling: The two intermediates are coupled using a standard peptide coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an inert solvent like dichloromethane.
-
Hydrolysis: The resulting ester is hydrolyzed to the final carboxylic acid, this compound, by treatment with sodium hydroxide in a mixture of ethanol and water.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.
-
Characterization
A thorough characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are typically employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound. A summary of typical HPLC conditions for Repaglinide analysis is provided in Table 2.
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Ammonium formate (65:35 v/v) | Methanol:0.1% Triethylamine (pH 7) (50:50 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 245 nm | UV at 235 nm |
| Retention Time | ~4.2 min | ~6.1 min |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic labeling of this compound.
-
Expected Molecular Ion: For the [M+H]⁺ ion, the expected m/z would be approximately 458.6, which is 5 mass units higher than the non-deuterated Repaglinide (m/z ≈ 453.6).
-
Fragmentation Pattern: The fragmentation pattern in MS/MS would be similar to that of Repaglinide, but fragments containing the ethyl-d5 group would show a corresponding mass shift.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure and the position of the deuterium labels.
-
¹H NMR: The proton spectrum would be similar to that of Repaglinide, with the key difference being the absence of signals corresponding to the ethyl group protons. The characteristic triplet and quartet of the ethoxy group would be absent.
-
¹³C NMR: The carbon spectrum would show signals for all carbon atoms. The signals for the carbons in the ethyl-d5 group would be observed as multiplets due to C-D coupling.
-
²H NMR (Deuterium NMR): A deuterium NMR spectrum would show a signal corresponding to the deuterium atoms in the ethyl group, confirming the location of the isotopic label.
A summary of expected and reported characterization data is presented in Table 3.
| Technique | Parameter | Expected/Reported Value for this compound |
| HPLC | Purity | ≥98% |
| Mass Spec. | [M+H]⁺ | 458.3 |
| ¹H NMR | Conformation | Should conform to the structure, with absence of ethyl proton signals |
| ¹³C NMR | Conformation | Should conform to the structure, with characteristic C-D coupling for the ethyl-d5 carbons |
Mechanism of Action and Signaling Pathway
Repaglinide exerts its glucose-lowering effect by stimulating insulin secretion from pancreatic β-cells. The mechanism of action involves the inhibition of ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.
The signaling pathway is as follows:
-
Repaglinide binds to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel.
-
This binding leads to the closure of the K-ATP channel.
-
Closure of the K-ATP channel prevents potassium ion efflux, leading to depolarization of the β-cell membrane.
-
Depolarization opens voltage-gated calcium channels.
-
The influx of calcium ions into the β-cell triggers the exocytosis of insulin-containing granules.
-
The released insulin enters the bloodstream and acts on target tissues to lower blood glucose levels.
A diagram of the signaling pathway is presented below.
Conclusion
This technical guide provides a detailed overview of the proposed synthesis and characterization of this compound. While a specific, published protocol for the deuterated analog is not available, the outlined synthetic strategy, based on established methods for Repaglinide, offers a reliable approach for its preparation. The characterization techniques described are essential for verifying the successful synthesis, purity, and isotopic labeling of the final product. The provided information on the mechanism of action and the signaling pathway of Repaglinide further enhances the understanding of its pharmacological role. This guide serves as a valuable resource for researchers and professionals involved in the development and use of isotopically labeled compounds for drug metabolism and pharmacokinetic studies.
References
Repaglinide-ethyl-d5: A Comprehensive Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and stability of Repaglinide-ethyl-d5, an isotopically labeled derivative of the antidiabetic drug Repaglinide. This document is intended to serve as a critical resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetic analysis, and the development of analytical methods.
Core Chemical Properties
This compound is a deuterated analog of Repaglinide, where five hydrogen atoms on the ethyl group of the ethoxy moiety have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for quantitative analysis of Repaglinide in biological matrices by mass spectrometry.
| Property | Value | Source(s) |
| Chemical Name | 2-(ethoxy-1,1,2,2,2-d5)-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]-benzoic acid | [1][2] |
| Synonyms | Novonorm-d5, Prandin-d5, Repaglinide-d5 | [3] |
| CAS Number | 1217709-85-7 | [1][3][4][5][6] |
| Molecular Formula | C₂₇H₃₁D₅N₂O₄ | [1][3][4] |
| Molecular Weight | 457.62 g/mol | [2][3][4][5] |
| Accurate Mass | 457.2989 | [5] |
| Appearance | White to Off-White Solid | [3] |
Solubility Data
The solubility of this compound has been reported in several common organic solvents.
| Solvent | Solubility | Source(s) |
| DMF | 30 mg/mL | [1] |
| DMSO | 30 mg/mL | [1] |
| Ethanol | 25 mg/mL | [1] |
| Methanol | Soluble | [6] |
Stability Profile
Long-Term Stability and Storage
This compound is a stable compound when stored under appropriate conditions. Commercial suppliers recommend the following storage conditions to ensure its integrity over time.
| Condition | Stability | Recommended Storage | Source(s) | |---|---|---| | Long-term | ≥ 4 years | -20°C |[1] | | Shipping | Room temperature in continental US; may vary elsewhere | Ambient |[1][3] | | Recommended | 2-8°C Refrigerator | |[3][6] |
Forced Degradation and Stability-Indicating Studies
While specific forced degradation studies on this compound are not extensively published, the stability of the parent compound, Repaglinide, has been thoroughly investigated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The degradation pathways of this compound are expected to be analogous to those of Repaglinide, as the deuteration of the ethyl group is unlikely to influence the primary sites of chemical degradation.
Studies on Repaglinide have shown that it is susceptible to degradation under acidic, alkaline, and oxidative conditions[7][8].
Summary of Repaglinide Degradation:
| Stress Condition | Observed Degradation | Key Findings | Source(s) |
| Acidic Hydrolysis | Significant degradation | Degradation increases with increasing acid concentration and time.[8] One study showed no degradation in 0.1 N HCl after 8 hours at 80°C, but degradation with a stronger acid (1.0 N HCl).[9] | [8][9] |
| Alkaline Hydrolysis | Susceptible to degradation | [8][9] | |
| Oxidative Degradation | Significant degradation | Sensitive to oxidative conditions, with degradation observed in the presence of hydrogen peroxide.[7][8] | [7][8] |
| Thermal Degradation | Relatively stable | Some degradation observed at elevated temperatures. | [9] |
| Photolytic Degradation | Relatively stable | Found to be almost stable under photolytic conditions. | [1] |
These findings underscore the importance of developing and employing stability-indicating analytical methods for the accurate quantification of Repaglinide and its deuterated internal standard in the presence of potential degradation products.
Experimental Protocols
The following are generalized protocols for forced degradation studies, adapted from published methods for Repaglinide, which can be applied to assess the stability of this compound. These protocols are based on ICH guidelines for stability testing[10][11].
Preparation of Stock Solution
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile.
Forced Degradation Procedures
4.2.1. Acidic Hydrolysis
-
To an appropriate volume of the stock solution, add an equal volume of 0.1 N hydrochloric acid.
-
Reflux the solution at 80°C for 8 hours.[9]
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N sodium hydroxide.
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.
4.2.2. Alkaline Hydrolysis
-
To an appropriate volume of the stock solution, add an equal volume of 0.1 N sodium hydroxide.
-
Reflux the solution at 80°C for 8 hours.[9]
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N hydrochloric acid.
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.
4.2.3. Oxidative Degradation
-
To an appropriate volume of the stock solution, add an equal volume of 6% hydrogen peroxide.[9]
-
Keep the solution at room temperature for 4 hours.[9]
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.
4.2.4. Thermal Degradation
-
Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 10 days).[1]
-
After the exposure period, dissolve an accurately weighed amount of the stressed sample in a suitable solvent and dilute to a suitable concentration for analysis.
4.2.5. Photostability Testing
-
Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH guideline Q1B.
-
A control sample should be protected from light.
-
After exposure, dissolve an accurately weighed amount of the stressed and control samples in a suitable solvent and dilute to a suitable concentration for analysis.
Analytical Method
A validated stability-indicating HPLC or UPLC method should be used to analyze the stressed samples. The method should be capable of separating the intact drug from all potential degradation products.
Visualizations
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies on this compound.
Caption: Workflow for Forced Degradation Studies of this compound.
This comprehensive guide provides essential technical information on the chemical properties and stability of this compound. The data and protocols presented herein are intended to support the research and development activities of scientists in the pharmaceutical industry. It is recommended that all experimental work be conducted in accordance with relevant regulatory guidelines and safety procedures.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF REPAGLINIDE AND VOGLIBOSE IN SOLID DOSAGE FORM | PPTX [slideshare.net]
- 3. mastercontrol.com [mastercontrol.com]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. database.ich.org [database.ich.org]
- 11. snscourseware.org [snscourseware.org]
"Repaglinide-ethyl-d5" CAS number and molecular weight
This technical guide provides comprehensive information on Repaglinide-ethyl-d5, a deuterated analog of the antidiabetic drug Repaglinide. It is intended for researchers, scientists, and professionals in drug development and metabolic research. This document outlines its chemical properties, its role as an internal standard in analytical methodologies, and the pharmacological context of its parent compound, Repaglinide.
Core Compound Data
This compound is a stable, isotopically labeled form of Repaglinide, primarily utilized as an internal standard for the quantitative analysis of Repaglinide in biological matrices. The deuterium labeling on the ethyl group provides a distinct mass difference, crucial for mass spectrometry-based assays, without significantly altering its chemical properties.
| Parameter | Value | Reference |
| CAS Number | 1217709-85-7 | [1][2][3][4][5] |
| Molecular Formula | C27H31D5N2O4 | [1][4][5] |
| Molecular Weight | 457.62 g/mol | [1][2][3][5] |
| Synonyms | Novonorm-d5, Prandin-d5, 2-(Ethoxy-d5)-4-(2-(((1S)-3-methyl-1-(2-(piperidin-1-yl)cyclohexyl)butyl)amino)-2-oxoethyl)benzoic Acid | [3] |
Mechanism of Action of Repaglinide
Repaglinide, the non-deuterated parent compound, is a short-acting insulin secretagogue of the meglitinide class.[6][7] Its primary mechanism of action involves the regulation of insulin release from pancreatic β-cells through its interaction with the ATP-sensitive potassium (KATP) channels.[5][7][8]
The KATP channel in pancreatic β-cells is a complex of two subunits: the inwardly rectifying potassium channel pore-forming subunit (Kir6.2) and the sulfonylurea receptor 1 (SUR1) regulatory subunit.[3][8] Repaglinide binds to the SUR1 subunit, initiating a cascade of events that leads to insulin secretion.[6] This process is glucose-dependent, meaning the drug is more effective in the presence of elevated blood glucose levels.[8]
The binding of Repaglinide to SUR1 leads to the closure of the KATP channel.[7][9] This inhibition of potassium ion efflux results in the depolarization of the β-cell membrane.[5][7] The change in membrane potential activates voltage-gated calcium channels, leading to an influx of extracellular calcium ions.[5][9][10] The subsequent increase in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules from the β-cells into the bloodstream.[5][9]
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Characteristics of repaglinide and its mechanism of action on insulin secretion in patients with newly diagnosed type-2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kir6.2-dependent high-affinity repaglinide binding to beta-cell K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Structural Basis for the Binding of Repaglinide to the Pancreatic KATP Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Repaglinide? [synapse.patsnap.com]
- 6. Repaglinide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Repaglinide - Wikipedia [en.wikipedia.org]
- 8. ClinPGx [clinpgx.org]
- 9. Repaglinide Mechanism of Action – My Endo Consult [myendoconsult.com]
- 10. Effects of the hypoglycaemic drugs repaglinide and glibenclamide on ATP-sensitive potassium-channels and cytosolic calcium levels in beta TC3 cells and rat pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
"Repaglinide-ethyl-d5" isotopic purity and labeling efficiency
An In-depth Technical Guide to the Isotopic Purity and Labeling Efficiency of Repaglinide-ethyl-d5
Introduction
Repaglinide is a fast-acting oral antidiabetic agent used for the treatment of type 2 diabetes mellitus.[1] In the fields of drug metabolism, pharmacokinetics (DMPK), and bioequivalence studies, the use of stable isotope-labeled (SIL) internal standards is the gold standard for quantitative analysis, typically by liquid chromatography-mass spectrometry (LC-MS).[2][3] this compound, where five hydrogen atoms on the ethoxy group of repaglinide are replaced with deuterium, is a crucial tool for this purpose.[4][5]
The reliability and accuracy of bioanalytical data derived using this compound are fundamentally dependent on its quality, specifically its isotopic purity and labeling efficiency.[6][7] These parameters ensure that the internal standard behaves predictably and does not interfere with the quantification of the non-labeled analyte. This guide provides a detailed overview of these core concepts, the analytical methods used for their determination, and typical quality specifications for researchers, scientists, and drug development professionals.
Core Concepts: Isotopic Purity and Labeling Efficiency
While often used interchangeably, isotopic purity and labeling efficiency (also known as isotopic enrichment) are distinct and critical quality attributes for any deuterated compound.
-
Isotopic Purity : This refers to the percentage of molecules in the sample that contain the specified number of deuterium atoms. For this compound, the ideal isotopic purity would be 100%, meaning every single molecule has exactly five deuterium atoms. In practice, the synthesis process results in a distribution of isotopologues (molecules with different numbers of deuterium atoms, e.g., d0, d1, d2, d3, d4). Isotopic purity specifically quantifies the abundance of the target d5 species relative to all other isotopologues.[6][8][9]
-
Labeling Efficiency / Isotopic Enrichment : This term describes the extent to which deuterium has been incorporated at the intended positions. It reflects the success of the deuteration reaction. High labeling efficiency means that the vast majority of the synthesized molecules are the fully labeled d5 version, with minimal presence of the unlabeled (d0) or partially labeled (d1-d4) forms.[6][10][11]
The relationship between these and other quality attributes is essential for ensuring the integrity of an analytical standard.
Data Presentation: Typical Specifications
Commercial suppliers of this compound provide certificates of analysis detailing its purity. While specifications vary, the data below represents typical values.
Table 1: Summary of Commercially Available this compound Specifications
| Parameter | Specification | Typical Analytical Method |
| Isotopic Purity / Enrichment | ≥98% or ≥99% deuterated forms | Mass Spectrometry (MS) |
| Chemical Purity | >95% | High-Performance Liquid Chromatography (HPLC) |
| Molecular Formula | C₂₇H₃₁D₅N₂O₄ | - |
| CAS Number | 1217709-85-7 | - |
Data compiled from multiple sources.[4][5][12][13] Note that some suppliers report overall deuterated forms (e.g., d1-d5), while others may specify the purity of the d5 isotopologue.
Experimental Protocols for Purity Determination
The characterization of this compound requires a combination of analytical techniques to confirm its isotopic distribution, chemical purity, and structural integrity.[6][14]
Protocol: Isotopic Purity by LC-HRMS
This method is the most common for determining the distribution of isotopologues.[8][9] High-resolution mass spectrometry (HRMS) provides the mass accuracy needed to resolve the different deuterated species.[6][11]
-
Objective : To quantify the relative percentage of the d5 isotopologue of Repaglinide compared to other isotopologues (d0-d4).
-
Instrumentation : A Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Methodology :
-
Standard Preparation : Accurately weigh and dissolve this compound in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 µg/mL.
-
Chromatography : Inject the sample onto a C18 analytical column. Use a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to achieve chromatographic separation from any potential impurities.
-
Mass Spectrometry : Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Acquire data in full scan mode over a mass range that includes the protonated molecular ions of all expected isotopologues (e.g., m/z 450-465). The theoretical [M+H]⁺ for d0 is ~453.3 Da and for d5 is ~458.3 Da.[1]
-
Data Analysis :
-
Calculation of Isotopic Purity :
-
Isotopic Purity (%) = [Area(d5) / (Area(d0) + Area(d1) + ... + Area(d5))] * 100
-
-
Protocol: Structural Integrity by NMR
While MS confirms the mass, NMR spectroscopy confirms the position of the deuterium labels.[6]
-
Objective : To verify that the deuterium atoms are located on the ethoxy group and not elsewhere on the molecule due to scrambling during synthesis.
-
Instrumentation : High-field (e.g., 400 MHz or higher) Nuclear Magnetic Resonance (NMR) spectrometer.
-
Methodology :
-
Sample Preparation : Dissolve a sufficient amount of this compound (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d6).
-
¹H NMR Acquisition : Acquire a standard proton NMR spectrum. In the resulting spectrum, the characteristic signals for the ethyl protons (a quartet and a triplet) of the ethoxy group should be almost entirely absent, confirming successful replacement with deuterium.
-
²H NMR Acquisition : Acquire a deuterium (²H) NMR spectrum. This will show a signal at the chemical shift corresponding to the ethoxy group, directly confirming the location of the deuterium labels.
-
Context: Mechanism of Action
For drug development professionals, understanding the biological context of Repaglinide is crucial. Repaglinide exerts its glucose-lowering effect by stimulating insulin secretion from the pancreas. This action is mediated by the closure of ATP-dependent potassium (K-ATP) channels on the surface of pancreatic β-cells.[4]
Conclusion
The quality of this compound as an internal standard is paramount for the generation of accurate and reproducible bioanalytical data. A thorough characterization of its isotopic purity, labeling efficiency, and chemical purity using robust analytical methods like HRMS and NMR is a critical step in method validation. For researchers, demanding and understanding the certificate of analysis, which details these parameters, ensures the integrity of pharmacokinetic and metabolic studies, ultimately contributing to the successful development of therapeutic agents.
References
- 1. scirp.org [scirp.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Repaglinide D5 - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. almacgroup.com [almacgroup.com]
- 12. This compound | TRC-R144502-10MG | LGC Standards [lgcstandards.com]
- 13. scbt.com [scbt.com]
- 14. benchchem.com [benchchem.com]
"Repaglinide-ethyl-d5" mechanism of action as an internal standard
An In-Depth Technical Guide on the Mechanism of Action of Repaglinide-ethyl-d5 as an Internal Standard
Introduction
In the realm of drug development and pharmacokinetic (PK) analysis, the precise and accurate quantification of drug candidates and their metabolites in biological matrices is of paramount importance.[1] Liquid chromatography-mass spectrometry (LC-MS) has emerged as the preferred technique for bioanalysis due to its high sensitivity and specificity.[2] However, the integrity of LC-MS data can be influenced by variability during sample preparation, matrix effects, and instrument fluctuations.[2][3] To counteract these issues, an internal standard (IS) is crucial. Stable isotope-labeled (SIL) internal standards are considered the "gold standard" in quantitative bioanalysis, and this compound serves as a prime example for the quantification of its parent drug, Repaglinide.[1][2][4]
This technical guide provides a detailed exploration of the core principles, experimental methodologies, and performance characteristics of this compound when used as an internal standard in bioanalytical assays.
Core Principles: The Role of Isotope Dilution Mass Spectrometry
The utility of this compound as an internal standard is founded on the principle of isotope dilution mass spectrometry (IDMS).[1] In this method, a known quantity of the deuterated analog of the analyte (this compound) is added to the biological sample at the earliest stage of the preparation process.[1]
This compound is chemically identical to Repaglinide, with the exception that five hydrogen atoms in the ethyl group have been replaced by deuterium, a stable, heavier isotope of hydrogen.[5] This substitution results in a higher molecular mass, allowing it to be distinguished from the native analyte by the mass spectrometer.[2]
Because the analyte and the internal standard possess nearly identical physicochemical properties, they exhibit the same behavior during every step of the analytical workflow, including:
-
Sample Extraction: Any loss of the analyte during liquid-liquid extraction or solid-phase extraction is mirrored by a proportional loss of the internal standard.[3][6]
-
Chromatographic Separation: Both compounds co-elute or elute very closely during liquid chromatography, ensuring they experience the same conditions.[2]
-
Mass Spectrometric Ionization: They are subject to the same degree of ion suppression or enhancement caused by the sample matrix.[3][6]
By measuring the ratio of the mass spectrometer's response for the analyte to that of the internal standard, any variability introduced during the analytical process is effectively normalized.[7][8] This ratiometric approach significantly enhances the accuracy and precision of the quantitative results.[9]
Quantitative Data Presentation
The use of this compound as an internal standard facilitates the development of robust and reliable bioanalytical methods. The table below summarizes typical performance characteristics from validated methods for the quantification of Repaglinide in biological matrices.
| Validation Parameter | Typical Performance Metric | Reference |
| Linearity Range | 0.5 - 100 ng/mL (in human plasma) | [10] |
| 2 - 1000 ng/mL (in human microsomal medium) | [11] | |
| Precision (%RSD) | Intra-day and Inter-day: < 1.76% | [12] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [10] |
| Extraction Efficiency / Recovery | ~90% for Repaglinide and its metabolites | [11] |
| 96.8% for Repaglinide | [13] |
Experimental Protocols
A successful bioanalytical method relies on a well-defined experimental protocol. The following is a representative methodology for a typical LC-MS/MS assay for the quantification of Repaglinide in human plasma using this compound.
1. Preparation of Solutions
-
Stock Solutions: Prepare primary stock solutions of Repaglinide and this compound (IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Repaglinide stock solution with a 50:50 methanol:water mixture to create calibration standards. Prepare a working solution of the IS at a suitable concentration (e.g., 50 ng/mL).[10]
2. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 200 µL of plasma sample (calibration standards, quality controls, or unknown samples) into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to each sample.
-
Vortex mix for 30 seconds.
-
Add 1 mL of an extraction solvent (e.g., tert-butyl methyl ether or ethyl acetate).[10][13]
-
Vortex for 3-5 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 200 µL of the mobile phase and transfer to an autosampler vial for analysis.
3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions. For example:
-
Repaglinide: m/z 453.3 → 162.2[10]
-
This compound: m/z 458.3 → 162.2 (Precursor ion is +5 Da; product ion may be the same if the deuterated part is not in the fragment).
-
-
4. Data Analysis
-
Integrate the peak areas for both the Repaglinide and this compound MRM transitions.
-
Calculate the peak area ratio (Repaglinide / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of Repaglinide in the unknown samples by interpolating their peak area ratios from the calibration curve.
Context: Pharmacological Mechanism of Repaglinide
While the focus of this guide is the analytical role of its deuterated analog, understanding the pharmacological action of Repaglinide is essential for the target audience. Repaglinide is an antidiabetic agent that lowers blood glucose by stimulating insulin release from pancreatic β-cells.[5] It achieves this by blocking ATP-sensitive potassium (K-ATP) channels on the cell membrane.[5]
Conclusion
This compound exemplifies the ideal characteristics of a stable isotope-labeled internal standard. Its mechanism of action is rooted in the principles of isotope dilution, where its near-identical physicochemical properties to the parent drug allow it to effectively normalize for variability throughout the entire bioanalytical process.[1][2] The use of this compound in LC-MS/MS assays enables researchers, scientists, and drug development professionals to achieve the high levels of accuracy, precision, and reliability required to generate robust pharmacokinetic data and support regulatory submissions.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. scirp.org [scirp.org]
- 11. Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jddtonline.info [jddtonline.info]
- 13. researchtrend.net [researchtrend.net]
- 14. sphinxsai.com [sphinxsai.com]
- 15. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Repaglinide-ethyl-d5 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Repaglinide-ethyl-d5, a deuterated analog of the anti-diabetic drug Repaglinide. This stable isotope-labeled compound is a critical tool in pharmacokinetic and metabolic studies, often used as an internal standard in bioanalytical methods. This document outlines key suppliers, presents a comparative analysis of available quality specifications from Certificates of Analysis (CoA), and details a typical experimental workflow for its analytical characterization.
Suppliers of this compound
A number of chemical suppliers offer this compound for research purposes. The following table summarizes prominent suppliers and their provided details for the compound, identified by its common CAS number 1217709-85-7.
| Supplier | Product Name | CAS Number | Additional Information |
| LGC Standards | This compound | 1246816-03-4 (Note: This may be a lot-specific or alternative CAS) | Purity: >95% (HPLC)[1] |
| MedchemExpress | Repaglinide-d5 | 1217709-85-7 | Offered with a detailed Certificate of Analysis.[2] |
| Splendid Lab Pvt. Ltd. | This compound | Not Specified | Listed as a pharma impurity and available for custom synthesis.[3] |
| LookChem | This compound / Repaglinide-d5 | 1217709-85-7 | A platform listing multiple suppliers from China.[4] |
| Daicel Pharma Standards | Repaglinide D5 | 1217709-85-7 | Provides the compound as a Repaglinide impurity.[5] |
| BTL Biotecho Labs | This compound | Not Specified | Distributor for Toronto Research Chemicals (TRC).[6] |
| Santa Cruz Biotechnology | This compound | 1217709-85-7 | For research use only.[7] |
| ChemicalBook | This compound | 1217709-85-7 | Lists at least one supplier, TargetMol Chemicals Inc.[8] |
Certificate of Analysis: A Comparative Overview
The Certificate of Analysis is a critical document that provides lot-specific quality control data. Below is a summary of quantitative data extracted from publicly available CoAs for this compound.
| Parameter | MedchemExpress (Batch: 1043314) | Cleanchem (Batch: N/A) | LGC Standards (General) |
| Product Name | Repaglinide-d5 | Repaglinide D5 | This compound |
| CAS Number | 1217709-85-7 | 1217709-85-7 | - |
| Molecular Formula | C27H31D5N2O4 | C27H31D5N2O4 | - |
| Molecular Weight | 457.62 | 457.6 | 457.62[7] |
| Appearance | White to off-white (Solid)[2] | - | - |
| Purity (HPLC) | 98.67%[2] | >90%[9] | >95%[1] |
| Structural Confirmation | 1H NMR, MS: Consistent with structure[2] | 1H-NMR, MASS: Conforms to structure[9] | - |
| Storage (Powder) | -20°C (3 years), 4°C (2 years)[2] | 2-8 °C in well closed container[9] | -20°C[1] |
Experimental Protocols: Standard Analytical Characterization
The characterization of this compound typically involves a suite of analytical techniques to confirm its identity, purity, and stability. The methodologies referenced in the available Certificates of Analysis form the basis of a standard quality control workflow.
1. Visual Inspection and Solubility
-
Objective: To determine the physical appearance and basic solubility characteristics.
-
Methodology:
-
Appearance: The sample is visually inspected under controlled lighting for its physical state (e.g., solid, powder), color, and homogeneity.
-
Solubility: A small, accurately weighed amount of the material is dissolved in various solvents (e.g., DMSO, Methanol) to determine its solubility profile. This is often a qualitative assessment.
-
2. Identity Confirmation by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Methodology:
-
A dilute solution of the sample is prepared in a suitable volatile solvent.
-
The solution is introduced into the mass spectrometer, typically using electrospray ionization (ESI).
-
The mass spectrum is acquired, and the observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]+ or [M-H]-) is compared to the theoretically calculated molecular weight (457.62 for C27H31D5N2O4). The result should conform to the expected value.
-
3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure and confirm the position of the deuterium labels.
-
Methodology:
-
A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
A ¹H NMR spectrum is acquired.
-
The chemical shifts, integration values, and coupling patterns of the observed protons are compared against the known spectrum of non-deuterated Repaglinide and the expected structural modifications due to deuteration. The spectrum should be consistent with the proposed structure of this compound.
-
4. Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and quantify any impurities.
-
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase column (e.g., C18, 4.6 mm x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: The UV detector is set to a wavelength where Repaglinide exhibits strong absorbance (e.g., ~245 nm).
-
Analysis: A solution of the sample with a known concentration is injected. The area of the main peak corresponding to this compound is measured and compared to the total area of all peaks in the chromatogram to calculate the purity, typically expressed as a percentage.
-
Visualized Workflow and Data Relationships
The following diagrams illustrate the logical flow of the analytical characterization process and the relationship between the key analytical data points.
References
- 1. This compound | TRC-R144502-10MG | LGC Standards [lgcstandards.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 4. CAS No.1217709-85-7,this compound Suppliers [lookchem.com]
- 5. Repaglinide D5 - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. biotechnolabs.com [biotechnolabs.com]
- 7. scbt.com [scbt.com]
- 8. This compound | 1217709-85-7 [chemicalbook.com]
- 9. cleanchemlab.com [cleanchemlab.com]
Solubility Profile of Repaglinide-ethyl-d5 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Repaglinide-ethyl-d5 in various organic solvents. Due to the limited availability of quantitative solubility data for the deuterated analog, this document primarily presents data for the parent compound, Repaglinide, as a reference. This guide also includes detailed experimental protocols for solubility determination and visual diagrams of the experimental workflow and the signaling pathway of Repaglinide.
Data Presentation: Solubility of Repaglinide and this compound
The following table summarizes the available quantitative solubility data for the non-deuterated parent compound, Repaglinide.
| Solvent | Solubility of Repaglinide (mg/mL) | Citation(s) |
| Dimethyl Sulfoxide (DMSO) | ~30 | [2] |
| Dimethylformamide (DMF) | ~30 | [2] |
| Ethanol | ~25 | [2] |
| Methanol | Highly soluble | [3] |
Note: The solubility of Repaglinide in a 1:4 solution of DMSO:PBS (pH 7.2) is approximately 0.2 mg/mL.[2] For maximum solubility in aqueous buffers, it is recommended to first dissolve Repaglinide in DMSO and then dilute with the aqueous buffer of choice.[2]
Experimental Protocols: Solubility Determination
The following protocols are based on established methodologies for determining the equilibrium solubility of active pharmaceutical ingredients (APIs).
Saturation Shake-Flask Method
This is a common and reliable method for determining equilibrium solubility.
a. Materials and Equipment:
-
This compound (or Repaglinide) solid powder
-
Selected organic solvents (e.g., DMSO, ethanol, methanol, etc.)
-
Stoppered flasks or vials
-
Mechanical shaker or agitator with temperature control
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other validated analytical method for concentration measurement.
-
Calibrated pH meter (for aqueous-buffered solutions)
b. Procedure:
-
Add an excess amount of the solid API to a series of flasks, each containing a known volume of the selected organic solvent. Ensuring an excess of solid is crucial to achieve saturation.
-
Tightly stopper the flasks to prevent solvent evaporation.
-
Place the flasks in a mechanical shaker with temperature control (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.
-
After agitation, allow the suspensions to settle.
-
Separate the undissolved solid from the solution by centrifugation at a high speed.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Determine the concentration of the dissolved API in the diluted sample using a validated HPLC method or another appropriate analytical technique.
-
Calculate the solubility of the API in the solvent, expressed in mg/mL or other suitable units.
-
The experiment should be performed in triplicate to ensure the reliability of the results.
Analytical Method Validation
A validated analytical method is crucial for the accurate quantification of the dissolved API. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.
a. HPLC System and Conditions (Example for Repaglinide):
-
Column: C18 reverse-phase column
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in a specific ratio.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a specific wavelength (e.g., 243 nm or 281.2 nm for Repaglinide).[2][4]
-
Injection Volume: A fixed volume, typically 10-20 µL.
b. Validation Parameters: The analytical method should be validated for linearity, accuracy, precision (intra-day and inter-day), specificity, and sensitivity (limit of detection and limit of quantification).
Mandatory Visualization
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of an API.
Signaling Pathway of Repaglinide
Caption: Mechanism of action of Repaglinide in pancreatic β-cells.
References
Technical Guide: Storage and Handling of Repaglinide-ethyl-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential storage and handling guidelines for Repaglinide-ethyl-d5, a deuterated analog of Repaglinide commonly used as an internal standard in analytical studies. Adherence to these guidelines is critical to ensure the compound's integrity, stability, and the safety of laboratory personnel.
Storage Conditions and Stability
Proper storage is paramount to maintaining the chemical purity and isotopic enrichment of this compound. The following table summarizes the recommended storage conditions and stability data compiled from various suppliers.
| Parameter | Condition | Duration | Source |
| Storage Temperature (Solid/Powder) | -20°C | ≥ 4 years | [1] |
| -20°C | 3 years | [2][3] | |
| 2-8°C | 2 years | [2][3][4][5] | |
| Storage Temperature (In Solvent) | -80°C | 6 months | [2][3] |
| -20°C | 1 month | [2][3] | |
| Shipping Condition | Room temperature (continental US; may vary elsewhere) | - | [1][2][5] |
Handling and Safety Precautions
This compound is intended for research use only. A thorough understanding of its potential hazards and the implementation of appropriate safety measures are essential. The following guidelines are derived from safety data sheets (SDS).
2.1. Hazard Identification
According to the Globally Harmonized System (GHS) classification, Repaglinide-d5 presents the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]
-
Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children.[6]
-
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 3): Harmful to aquatic life with long-lasting effects.[6]
2.2. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Skin Protection: Handle with impermeable and resistant gloves.
-
Respiratory Protection: Not required under normal use with adequate ventilation. Avoid breathing dusts or mists.[6]
2.3. General Handling Procedures
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[6]
-
Avoid contact during pregnancy and while nursing.[6]
-
Wash hands thoroughly after handling.[6]
-
Keep away from foodstuffs, beverages, and feed.[6]
-
Avoid dust formation.
-
Provide appropriate exhaust ventilation at places where dust is formed.
2.4. First Aid Measures
-
If Swallowed: Immediately call a doctor. Symptoms of poisoning may occur after several hours; therefore, medical observation for at least 48 hours after the accident is recommended.[6]
-
If Inhaled: Supply fresh air; consult a doctor in case of complaints.[6]
-
In Case of Skin Contact: Generally, the product does not irritate the skin. Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse opened eye for several minutes under running water.[6]
2.5. Disposal
-
Dispose of this material in accordance with official regulations.
-
It must not be disposed of together with household garbage.[6]
-
Do not allow the product to reach the sewage system.[6]
Experimental Protocols
While specific, detailed experimental protocols for the stability testing of this compound from manufacturers are not publicly available, a general methodology for assessing the stability of a reference standard would typically involve the following steps.
General Stability Assessment Protocol:
-
Initial Characterization: The purity and identity of a new batch of this compound are confirmed using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Sample Storage: Aliquots of the standard are stored under various conditions as outlined in the stability study protocol (e.g., -20°C, 4°C, room temperature, and elevated temperatures, as well as different humidity levels and light exposures).
-
Time-Point Analysis: At specified time intervals (e.g., 1, 3, 6, 12, 24 months), samples from each storage condition are analyzed.
-
Purity Assessment: The purity of the stored samples is determined, typically by HPLC with UV or MS detection, and compared to the initial purity. A significant decrease in purity indicates degradation.
-
Degradant Identification: If degradation is observed, attempts are made to identify the degradation products using techniques like LC-MS/MS.
-
Data Evaluation: The data is evaluated to establish the recommended storage conditions and re-test date or shelf life for the reference standard.
This compound is frequently utilized as an internal standard in bioanalytical methods, such as LC-MS/MS, for the quantification of Repaglinide in biological matrices like human hair. In these experimental contexts, a stock solution of this compound is prepared and added to samples to correct for variability during sample preparation and analysis.
Visual Workflow and Pathway Diagrams
4.1. Storage and Handling Workflow
The following diagram illustrates the recommended workflow for the proper storage and handling of this compound, from receiving to disposal.
Caption: Workflow for this compound from receipt to disposal.
References
An In-depth Technical Guide: A Comparative Analysis of Repaglinide and its Deuterated Analog, Repaglinide-ethyl-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the physicochemical and pharmacological properties of the anti-diabetic drug Repaglinide and its deuterated form, Repaglinide-ethyl-d5. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis.
Introduction
Repaglinide is a potent, short-acting oral hypoglycemic agent belonging to the meglitinide class. It is used for the management of type 2 diabetes mellitus, where it stimulates the release of insulin from pancreatic β-cells. Its mechanism of action is dependent on the presence of functioning β-cells and is glucose-dependent, meaning it has a lower risk of causing hypoglycemia compared to some other insulin secretagogues.
This compound is a stable isotope-labeled version of Repaglinide, where five hydrogen atoms on the ethyl group of the ethoxy moiety have been replaced with deuterium. This deuterated analog is primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Repaglinide in biological matrices. While its physicochemical properties are nearly identical to Repaglinide, the five-dalton mass difference allows for its distinct detection by a mass spectrometer.
This guide will delve into the known properties of both compounds, present available quantitative data in a structured format, detail relevant experimental protocols, and provide visualizations of key pathways and workflows.
Physicochemical and Pharmacokinetic Properties
The following tables summarize the key properties of Repaglinide and this compound. It is important to note that detailed pharmacokinetic and pharmacodynamic data for this compound are not publicly available, as it is not developed for therapeutic use. The information provided for the deuterated compound is primarily based on its chemical structure and its application as an internal standard.
Table 1: Physicochemical Properties
| Property | Repaglinide | This compound |
| Molecular Formula | C₂₇H₃₆N₂O₄ | C₂₇H₃₁D₅N₂O₄ |
| Molecular Weight | 452.6 g/mol | 457.6 g/mol |
| CAS Number | 135062-02-1 | 1217709-85-7 |
| Appearance | White to off-white powder | Not specified (typically a solid) |
| Solubility | Practically insoluble in water, soluble in methanol and ethanol. | Expected to have similar solubility to Repaglinide. |
| pKa | Not specified | Not specified |
| LogP | Not specified | Not specified |
Table 2: Pharmacokinetic Properties of Repaglinide
| Parameter | Value |
| Bioavailability | ~56% |
| Time to Peak Plasma Concentration (Tmax) | Within 1 hour |
| Plasma Half-life (t½) | Approximately 1 hour |
| Volume of Distribution (Vd) | 31 L |
| Protein Binding | >98% (primarily to albumin) |
| Metabolism | Extensively metabolized in the liver by CYP2C8 and CYP3A4.[1] |
| Excretion | Primarily in feces via biliary excretion (~90%), with a small amount in urine (~8%).[2] |
The Kinetic Isotope Effect: A Theoretical Consideration for this compound
The replacement of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[3] The C-D bond is stronger than the C-H bond, and thus requires more energy to break. If the cleavage of a C-H bond is the rate-determining step in a metabolic pathway, substituting it with deuterium can slow down the metabolism of the drug.[4][5]
Repaglinide is metabolized by cytochrome P450 enzymes CYP2C8 and CYP3A4.[1][2] The deuteration in this compound is on the ethyl group of the ethoxy moiety. While the primary sites of metabolism for Repaglinide are elsewhere on the molecule (N-dealkylation and oxidation), the presence of deuterium could potentially have a minor, indirect effect on its metabolic profile. However, without experimental data, the extent of this effect, if any, remains theoretical. Studies on other drugs have shown that the impact of deuteration is highly dependent on the specific position of the deuterium atoms and the rate-limiting steps of the metabolic pathways.[6][7] Given that this compound is used as an internal standard, it is presumed that its metabolic fate and pharmacokinetic behavior are very similar to that of Repaglinide under analytical conditions, ensuring proportional recovery during sample processing.
Signaling Pathway of Repaglinide
Repaglinide exerts its glucose-lowering effect by modulating the function of ATP-dependent potassium (K-ATP) channels in pancreatic β-cells. The following diagram illustrates the signaling pathway.
Caption: Signaling pathway of Repaglinide in pancreatic β-cells.
Experimental Protocols
This section outlines typical experimental methodologies for the analysis of Repaglinide in biological matrices, primarily focusing on LC-MS/MS, which is the standard for quantitative bioanalysis.
Bioanalytical Method for Repaglinide Quantification in Human Plasma using LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (this compound in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Repaglinide: m/z 453.3 → 230.2
-
This compound: m/z 458.3 → 230.2
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., IonSpray Voltage: 5500 V, Temperature: 500°C).
In Vitro Metabolism of Repaglinide using Human Liver Microsomes
1. Incubation
-
Prepare an incubation mixture containing:
-
Human liver microsomes (0.5 mg/mL).
-
Repaglinide (1 µM).
-
Phosphate buffer (100 mM, pH 7.4).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH regenerating system (e.g., 1 mM NADPH, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Incubate at 37°C in a shaking water bath.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
2. Reaction Termination and Sample Processing
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally related compound not metabolized by the same enzymes).
-
Vortex and centrifuge to precipitate the microsomal proteins.
-
Analyze the supernatant by LC-MS/MS to determine the rate of disappearance of the parent drug (Repaglinide).
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for a pharmacokinetic study of Repaglinide and the logical relationship in the bioanalytical method development process.
Caption: A typical workflow for a Repaglinide pharmacokinetic study.
Caption: Logical workflow for bioanalytical method development.
Conclusion
Repaglinide is a well-characterized anti-diabetic drug with a rapid onset and short duration of action. Its deuterated analog, this compound, serves as an essential tool for its accurate quantification in biological samples. While the physicochemical properties of both compounds are nearly identical, the potential for a kinetic isotope effect on the metabolism of this compound exists in theory, though it is not expected to be significant given the position of deuteration and its intended use as an internal standard. Further research would be required to definitively characterize the in vivo pharmacokinetic and pharmacodynamic properties of this compound. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and scientists working with these compounds.
References
- 1. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. benchchem.com [benchchem.com]
- 6. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Development and Application of Repaglinide-ethyl-d5 in Bioanalytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Repaglinide-ethyl-d5, a deuterated analog of the anti-diabetic drug Repaglinide. Developed as a stable isotope-labeled internal standard, this compound is crucial for the accurate quantification of Repaglinide in biological matrices using mass spectrometry-based bioanalytical methods. This document details the rationale for its development, its physicochemical properties, and its application in a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for pharmacokinetic studies. Furthermore, it explores the mechanism of action of Repaglinide and its metabolic pathways to provide a complete context for its bioanalysis.
Introduction to Repaglinide and the Need for a Deuterated Internal Standard
Repaglinide is a potent, short-acting oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus. It belongs to the meglitinide class of drugs and works by stimulating the release of insulin from pancreatic β-cells. Accurate measurement of Repaglinide concentrations in biological fluids is essential for pharmacokinetic and bioequivalence studies, which are critical components of drug development and clinical monitoring.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted practice in LC-MS/MS to ensure the accuracy and precision of the method. A SIL-IS, such as this compound, is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes. This allows it to be distinguished by the mass spectrometer while co-eluting with the analyte, thereby compensating for variations in sample preparation, matrix effects, and instrument response.
This compound, with a deuterium substitution on the ethyl group, serves as an ideal internal standard for Repaglinide. Its synthesis and application in a validated bioanalytical method are detailed in the subsequent sections of this guide.
Physicochemical Properties of this compound
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (S)-2-(ethoxy-d5)-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoic acid | [1] |
| CAS Number | 1217709-85-7 | [2] |
| Molecular Formula | C₂₇H₃₁D₅N₂O₄ | [2] |
| Molecular Weight | 457.63 g/mol | [3] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in Methanol | [3] |
| Storage Condition | 2-8 °C in a well-closed container | [1][3] |
| Chromatographic Purity | >90% | [1] |
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched literature, the general approach involves the use of a deuterated starting material in the synthesis of the Repaglinide molecule. The key step is the introduction of the ethoxy-d5 group. A plausible synthetic route would involve the reaction of a suitable precursor of Repaglinide with deuterated iodoethane (CH₃CH₂-d₅-I) or a similar deuterated ethylating agent.
The synthesis of the core Repaglinide structure has been described in the literature and typically involves the condensation of S(+)-1-(2-piperidylphenyl)-3-methyl-n-butylamine with a protected 4-carboxymethyl-2-ethoxybenzoic acid derivative, followed by deprotection. To synthesize this compound, the 2-ethoxy group would be replaced with a 2-ethoxy-d5 group by using a deuterated ethylating agent during the synthesis of the benzoic acid derivative.
The following diagram illustrates a generalized workflow for the synthesis of a deuterated internal standard.
Caption: General workflow for the synthesis and quality control of a deuterated internal standard.
Mechanism of Action of Repaglinide
Repaglinide exerts its glucose-lowering effect by stimulating insulin secretion from the pancreatic β-cells. The mechanism of action involves the following steps:
-
Binding to SUR1: Repaglinide binds to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (KATP) channel in the β-cell membrane.
-
Closure of KATP Channels: This binding leads to the closure of the KATP channels.
-
Membrane Depolarization: The closure of KATP channels prevents potassium efflux, leading to depolarization of the β-cell membrane.
-
Opening of Calcium Channels: Depolarization activates voltage-gated calcium channels, causing an influx of calcium ions into the β-cell.
-
Insulin Exocytosis: The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, resulting in the release of insulin into the bloodstream.
The following diagram illustrates the signaling pathway of Repaglinide.
Caption: Signaling pathway of Repaglinide in pancreatic β-cells.
Metabolism of Repaglinide
Repaglinide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and CYP3A4. The major metabolic pathways include:
-
Oxidation: Formation of the M1 (oxidative deamination) and M2 (aromatic hydroxylation) metabolites.
-
Glucuronidation: Direct conjugation of the carboxylic acid group to form a glucuronide conjugate.
The major metabolites are inactive and are primarily excreted in the feces via the bile. The following diagram shows the metabolic pathway of Repaglinide.
Caption: Overview of the major metabolic pathways of Repaglinide.
Bioanalytical Method for Repaglinide using this compound
This section details a validated LC-MS/MS method for the quantification of Repaglinide in human plasma using this compound as an internal standard. While a specific published method using this compound was not found in the provided search results, the following protocol is a representative example based on common practices for bioanalytical method development and validation for similar small molecules.
Experimental Protocol
6.1.1. Sample Preparation
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (concentration to be optimized).
-
Vortex for 30 seconds.
-
Add 500 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
6.1.2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized gradient from 20% to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| MRM Transitions | Repaglinide: m/z 453.3 → 162.2 (example); this compound: m/z 458.3 → 162.2 (example) |
| Collision Energy | Optimized for each transition |
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The validation parameters and their typical acceptance criteria are summarized below.
| Parameter | Description | Acceptance Criteria |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention times of the analyte and IS. |
| Linearity | The relationship between the concentration of the analyte and the instrument response. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The CV of the matrix factor should be ≤ 15%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the nominal concentration. |
The following diagram illustrates the workflow for a typical bioanalytical method validation.
Caption: A typical workflow for the validation of a bioanalytical method.
Conclusion
This compound is an essential tool for the accurate and precise quantification of Repaglinide in biological matrices. As a stable isotope-labeled internal standard, it effectively compensates for analytical variability in LC-MS/MS methods, ensuring the reliability of pharmacokinetic and bioequivalence data. This technical guide has provided a comprehensive overview of the rationale for its use, its physicochemical properties, and its application in a validated bioanalytical method. The detailed information on the mechanism of action and metabolism of Repaglinide further enhances the understanding of its pharmacological and dispositional characteristics, which is crucial for drug development professionals. The methodologies and workflows described herein provide a solid foundation for researchers and scientists working on the bioanalysis of Repaglinide.
References
Methodological & Application
Application Note: High-Throughput Quantification of Repaglinide in Human Plasma using Repaglinide-ethyl-d5 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Repaglinide is a fast-acting oral antidiabetic agent used for the treatment of type 2 diabetes mellitus.[1] Accurate and reliable quantification of repaglinide in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note presents a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of repaglinide in human plasma. The method utilizes a stable isotope-labeled internal standard, Repaglinide-ethyl-d5, to ensure high accuracy and precision by compensating for matrix effects and variations during sample processing and analysis.
The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior throughout the analytical process, leading to more reliable results. This method has been developed and validated to meet the rigorous requirements of regulatory guidelines for bioanalytical method validation.
Experimental Workflow
The overall experimental workflow for the quantification of repaglinide in human plasma is depicted below.
Caption: A schematic of the bioanalytical workflow.
Experimental Protocols
1. Materials and Reagents
-
Repaglinide reference standard (≥98% purity)
-
This compound internal standard (≥98% purity)
-
HPLC-grade methanol, acetonitrile, and tert-butyl methyl ether
-
Formic acid (analytical grade)
-
Ammonium acetate (analytical grade)
-
Human plasma (K2EDTA as anticoagulant)
-
Deionized water
2. Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of repaglinide and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the repaglinide stock solution with a 50:50 (v/v) methanol:water mixture to create calibration curve standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) methanol:water mixture.
3. Sample Preparation
This protocol utilizes liquid-liquid extraction (LLE) for the efficient extraction of repaglinide and the internal standard from the plasma matrix.
-
Aliquot 200 µL of human plasma into a polypropylene tube.
-
Add 25 µL of the this compound working solution (100 ng/mL) to all samples except for the blank.
-
Vortex mix for 10 seconds.
-
Add 1 mL of tert-butyl methyl ether as the extraction solvent.
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex mix for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or a shallow gradient optimized for peak shape and run time |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 4°C |
Mass Spectrometry:
| Parameter | Condition |
| MS System | Sciex API 4000 or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Repaglinide: 453.4 → 230.5This compound: 458.2 → 230.2 |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and matrix effect.
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| LQC | 1.5 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
| MQC | 50 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
| HQC | 85 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
Recovery and Matrix Effect
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Repaglinide | LQC | ~95 | Minimal |
| MQC | ~96 | Minimal | |
| HQC | ~94 | Minimal | |
| This compound | MQC | ~95 | Minimal |
Signaling Pathway and Logical Relationships
The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. The logical relationship for quantification is illustrated below.
References
Application Note: Quantification of Repaglinide in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantification of Repaglinide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Repaglinide-d5, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure. The chromatographic separation is performed on a C18 reversed-phase column, followed by detection using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other clinical research applications requiring reliable determination of Repaglinide concentrations in human plasma.
Introduction
Repaglinide is a fast-acting oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus. It stimulates the release of insulin from the pancreatic β-cells. Accurate measurement of Repaglinide concentrations in human plasma is essential for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Repaglinide-d5, is the gold standard for quantitative bioanalysis using mass spectrometry, as it compensates for variability in sample preparation and matrix effects. This document provides a detailed protocol for the quantification of Repaglinide in human plasma using Repaglinide-d5 as the internal standard.
Experimental Protocols
Materials and Reagents
-
Repaglinide analytical standard
-
Repaglinide-d5 (Internal Standard, IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Repaglinide and Repaglinide-d5 by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Repaglinide stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Repaglinide-d5 stock solution with a 50:50 mixture of methanol and water.
Sample Preparation
-
Aliquot 100 µL of human plasma (calibration standards, quality control samples, or unknown samples) into a microcentrifuge tube.
-
Add 25 µL of the Internal Standard Working Solution (100 ng/mL Repaglinide-d5) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reversed-phase, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 90% B over 3 min, hold at 90% B for 1 min, return to 30% B and equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Repaglinide: 453.3 → 230.2; Repaglinide-d5: 458.3 → 235.2 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the method.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Repaglinide | 0.5 - 200 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |
| Low | 1.5 | < 15 | < 15 | 85 - 115 |
| Medium | 50 | < 15 | < 15 | 85 - 115 |
| High | 150 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| Repaglinide | > 85 |
| Repaglinide-d5 | > 85 |
Visualizations
Experimental Workflow
Caption: Workflow for Repaglinide quantification in human plasma.
Signaling Pathway (Illustrative)
As this is a protocol for quantification, a signaling pathway is not directly applicable. The experimental workflow diagram above illustrates the logical relationship of the protocol steps.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Repaglinide in human plasma. The use of a deuterated internal standard, Repaglinide-d5, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it well-suited for pharmacokinetic studies and clinical research.
Application Notes and Protocols for the Pharmacokinetic Study of Repaglinide using Repaglinide-ethyl-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repaglinide is a fast-acting oral hypoglycemic agent used for the treatment of type 2 diabetes.[1][2] It stimulates insulin secretion from pancreatic β-cells by closing ATP-dependent potassium channels.[3][4] Accurate characterization of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety. This document provides detailed application notes and protocols for conducting pharmacokinetic studies of Repaglinide using Repaglinide-ethyl-d5 as an internal standard for bioanalytical quantification.
This compound is a deuterated analog of Repaglinide, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[5] The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS, as it effectively compensates for variability in sample preparation, matrix effects, and instrument response, thereby enhancing the accuracy and reproducibility of the analytical method.[6][7]
Pharmacokinetic Profile of Repaglinide
Repaglinide is rapidly absorbed after oral administration, with peak plasma concentrations (Cmax) typically reached within one hour.[8][9] It has a mean absolute bioavailability of approximately 56% and a short elimination half-life of about one hour.[4][8][9] The drug is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4, into inactive metabolites that are excreted mainly in the feces.[3][4]
Table 1: Summary of Repaglinide Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Bioavailability | 56% | [4] |
| Time to Peak Concentration (Tmax) | Within 1 hour | [8][9] |
| Elimination Half-life (t½) | Approximately 1 hour | [4][8] |
| Protein Binding | >98% (to albumin) | [4] |
| Metabolism | Primarily hepatic (CYP2C8 and CYP3A4) | [3][4] |
| Excretion | ~90% in feces, ~8% in urine | [4] |
Experimental Protocols
Bioequivalence and Pharmacokinetic Study Protocol
This protocol outlines a typical single-dose, open-label, randomized, two-period, crossover study to assess the pharmacokinetics of a Repaglinide formulation in healthy volunteers.[10][11]
1. Study Design and Objectives:
-
Primary Objective: To determine the pharmacokinetic profile of a single oral dose of Repaglinide.
-
Secondary Objective: To assess the safety and tolerability of the administered dose.
-
Design: A single-dose, two-period, two-sequence, crossover study under fasting or fed conditions.[10][12][13]
-
Subjects: Healthy male and non-pregnant, non-lactating female volunteers.[13]
2. Dosing and Administration:
-
A single oral dose of Repaglinide (e.g., 2 mg) is administered.[12][14]
-
Due to the risk of hypoglycemia, it is recommended to administer a glucose solution during the study.[13][14]
3. Blood Sampling:
-
Blood samples are collected at pre-defined time points, for example: pre-dose (0 hour), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose.
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
4. Bioanalytical Method:
-
Repaglinide concentrations in plasma samples are determined using a validated LC-MS/MS method with this compound as the internal standard.
5. Pharmacokinetic Analysis:
-
The primary pharmacokinetic parameters to be determined are the area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t), the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞), and the maximum plasma concentration (Cmax).[12][14]
Bioanalytical Method for Repaglinide Quantification in Human Plasma using LC-MS/MS
This protocol describes a sensitive and specific method for the quantification of Repaglinide in human plasma.
1. Materials and Reagents:
-
Repaglinide reference standard
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or ammonium formate for mobile phase modification
-
Human plasma (blank)
2. Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Repaglinide and this compound in methanol (e.g., 1 mg/mL).
-
Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the stock solutions.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample, add the internal standard solution (this compound).
-
Add an extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).[15][16]
-
Vortex mix and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
Table 2: Example of LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)[15] |
| Mobile Phase | Acetonitrile and ammonium formate buffer (e.g., pH 2.7) in a gradient or isocratic elution[15] |
| Flow Rate | 0.8 - 1.0 mL/min[15][17] |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Repaglinide: e.g., m/z 453.3 → 230.1; this compound: e.g., m/z 458.3 → 230.1 |
5. Method Validation:
-
The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
Visualizations
Caption: Workflow of a pharmacokinetic study for Repaglinide.
Caption: Metabolic pathways of Repaglinide.[3]
References
- 1. ovid.com [ovid.com]
- 2. Clinical pharmacokinetics and pharmacodynamics of repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Repaglinide - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. youtube.com [youtube.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Bioequivalence of a fixed-dose repaglinide/metformin combination tablet and equivalent doses of repaglinide and metformin tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Method development and validation of repaglinide in human plasma by HPLC and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jddtonline.info [jddtonline.info]
Application Note: High-Throughput Bioanalytical Method for the Quantification of Repaglinide in Human Plasma using Repaglinide-ethyl-d5 as an Internal Standard by LC-MS/MS
Abstract
This application note describes a robust, sensitive, and high-throughput bioanalytical method for the quantitative determination of Repaglinide in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and incorporates a stable isotopically labeled internal standard, Repaglinide-ethyl-d5, to ensure accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure, enabling rapid sample processing. The method was validated over a linear range of 0.5 to 100 ng/mL and demonstrated excellent performance in terms of linearity, accuracy, precision, recovery, and stability, making it suitable for pharmacokinetic and bioequivalence studies.
Introduction
Repaglinide is a fast-acting oral antidiabetic agent used for the treatment of type 2 diabetes mellitus.[1] Accurate and reliable quantification of Repaglinide in biological matrices is crucial for pharmacokinetic assessments and therapeutic drug monitoring. The use of a stable isotopically labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis by LC-MS/MS.[2][3] A SIL-IS, such as this compound, shares nearly identical physicochemical properties with the analyte, ensuring that it effectively compensates for variations during sample preparation, chromatography, and ionization.[3][4] This leads to enhanced data quality, reduced variability, and a more robust assay.[4] This application note details a validated LC-MS/MS method for the quantification of Repaglinide in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Repaglinide (purity ≥99%)
-
This compound (isotopic purity ≥98%, chemical purity ≥99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (analytical grade)
-
Human plasma (K2EDTA)
-
Ultrapure water
Instrumentation
-
Liquid Chromatography: Shimadzu Nexera X2 or equivalent HPLC system
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.
Liquid Chromatography Conditions
| Parameter | Value |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 30% B in 0.1 min, and re-equilibrate for 1.4 min |
| Total Run Time | 5.0 minutes |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp | 10 °C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | EP (V) | CE (eV) | CXP (V) |
| Repaglinide | 453.3 | 162.2 | 60 | 10 | 35 | 12 |
| This compound | 458.3 | 162.2 | 60 | 10 | 35 | 12 |
DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential.
Protocols
Standard Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Repaglinide and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Repaglinide stock solution with 50:50 (v/v) acetonitrile:water to obtain working standard solutions for calibration curve and quality control samples.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 50 ng/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma sample (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (50 ng/mL this compound in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Results and Discussion
Method Validation
The bioanalytical method was validated according to the US FDA guidelines. The validation parameters included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Linearity: The method demonstrated excellent linearity over the concentration range of 0.5 to 100 ng/mL for Repaglinide in human plasma. The linear regression of the peak area ratio (Repaglinide/Repaglinide-ethyl-d5) versus concentration yielded a correlation coefficient (r²) of >0.99.
Accuracy and Precision: The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| Low QC | 1.5 | ≤ 5.8 | -3.5 to 4.2 | ≤ 6.5 | -4.1 to 3.8 |
| Medium QC | 50 | ≤ 4.2 | -2.1 to 3.5 | ≤ 5.1 | -3.0 to 2.9 |
| High QC | 85 | ≤ 3.8 | -1.8 to 2.9 | ≤ 4.7 | -2.5 to 2.1 |
%RSD: Relative Standard Deviation, %RE: Relative Error
Recovery and Matrix Effect: The extraction recovery of Repaglinide was consistent across the QC levels, averaging around 90%. The use of this compound effectively compensated for any variability, and no significant matrix effect was observed.
Stability: Repaglinide was found to be stable in human plasma under various conditions, including short-term bench-top storage, multiple freeze-thaw cycles, and long-term storage at -80 °C.[1]
Conclusion
A highly sensitive, specific, and rapid LC-MS/MS method for the quantification of Repaglinide in human plasma has been developed and validated using this compound as the internal standard. The simple protein precipitation sample preparation procedure allows for high-throughput analysis. This method is well-suited for conducting pharmacokinetic and bioequivalence studies of Repaglinide.
Visualizations
References
- 1. scirp.org [scirp.org]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Application Notes and Protocols for Bioequivalence Studies of Repaglinide Formulations Using Repaglinide-ethyl-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence (BE) studies of Repaglinide formulations. The protocols emphasize the use of Repaglinide-ethyl-d5 as an internal standard for the accurate quantification of Repaglinide in human plasma by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction to Repaglinide and Bioequivalence Testing
Repaglinide is a fast-acting oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[1] To ensure that generic formulations of Repaglinide are therapeutically equivalent to the innovator product, regulatory agencies require bioequivalence studies. These studies are typically conducted in healthy volunteers to compare the rate and extent of absorption of the test and reference drug products.[2][3]
Key pharmacokinetic parameters for bioequivalence assessment of Repaglinide are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[2][3] The 90% confidence intervals for the ratio of the geometric means (test/reference) of these parameters should fall within the acceptance range of 80.00% to 125.00%.[1][2][3]
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for the accuracy and precision of the bioanalytical method, as it compensates for variability during sample preparation and analysis.
Bioequivalence Study Design and Protocol
A standard bioequivalence study for Repaglinide formulations is a single-dose, randomized, two-period, two-sequence, crossover study conducted in healthy adult volunteers under fasting conditions.[1][2]
Study Population:
Healthy adult male or female volunteers, typically between 18 and 55 years of age.[1]
Study Design:
A randomized, single-dose, 2-way crossover design is recommended.[1] This involves each subject receiving a single dose of both the test and reference Repaglinide formulations in a randomized order, separated by a washout period of at least 7 days.[1]
Dosage and Administration:
A single 2 mg tablet of the test and reference product is orally administered with water after an overnight fast.[1]
Blood Sampling:
Blood samples are collected at predefined time points before and after drug administration to characterize the plasma concentration-time profile of Repaglinide.
Bioanalytical Method: Quantification of Repaglinide in Human Plasma using LC-MS/MS
A sensitive, selective, and rapid LC-MS/MS method is required for the quantification of Repaglinide in plasma samples.
Internal Standard:
This compound is used as the internal standard.
Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of human plasma in a centrifuge tube, add 50 µL of the internal standard working solution (this compound, e.g., at 100 ng/mL).
-
Vortex for 30 seconds.
-
Add 3 mL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 60:40, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Vortex for 1 minute.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 analytical column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.01 M ammonium acetate buffer (pH 6.8) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Repaglinide: m/z 453.3 → 162.2this compound: (Predicted) m/z 458.3 → 162.2 |
| Ion Source Temperature | 500°C |
Quantitative Data from a Representative Bioequivalence Study
The following table summarizes the pharmacokinetic parameters from a bioequivalence study comparing a test formulation of Repaglinide 2 mg tablets with a reference formulation (NovoNorm® 2 mg tablets) in healthy adult volunteers.[1]
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Ratio (90% CI) |
| AUC0-t (ng·h/mL) | 43.63 ± 24.73 | 41.86 ± 23.32 | 1.04 (0.99 - 1.09) |
| AUC0-∞ (ng·h/mL) | 45.89 ± 26.33 | 43.62 ± 24.95 | 1.05 (0.99 - 1.11) |
| Cmax (ng/mL) | 33.33 ± 19.43 | 30.72 ± 16.56 | 1.09 (0.97 - 1.22) |
| tmax (h) (Median, Range) | 0.67 (0.33 - 1.50) | 0.67 (0.33 - 1.77) | - |
| t1/2 (h) | 1.78 ± 0.72 | 1.72 ± 0.54 | - |
Data sourced from the EMA Assessment Report for Repaglinide Krka.[1]
The 90% confidence intervals for the ratios of AUC0-t, AUC0-∞, and Cmax were all within the acceptable range of 80.00-125.00%, demonstrating the bioequivalence of the test and reference formulations.[1]
Visualizations
Caption: Workflow for a Repaglinide Bioequivalence Study.
Caption: Bioanalytical Method for Repaglinide Quantification.
Caption: Metabolic Pathway of Repaglinide.
References
Application Notes and Protocols for the Use of "Repaglinide-ethyl-d5" in Drug Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Repaglinide-ethyl-d5 in the study of repaglinide metabolism. This document outlines detailed experimental protocols, presents key quantitative data from in vitro studies, and visualizes relevant biological pathways and experimental workflows.
Introduction
Repaglinide is a short-acting insulin secretagogue used for the treatment of type 2 diabetes. It is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C8 and CYP3A4.[1][2][3] Understanding the metabolic fate of repaglinide is crucial for predicting drug-drug interactions and patient variability in response. This compound, a stable isotope-labeled form of repaglinide, serves as an invaluable tool in these investigations, primarily as an internal standard for accurate quantification in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).[4]
Mechanism of Action of Repaglinide
Repaglinide stimulates insulin secretion from pancreatic β-cells by blocking ATP-dependent potassium (KATP) channels in the cell membrane.[2][5][6] This blockade leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[2][5]
In Vitro Metabolism of Repaglinide
The primary metabolic pathways of repaglinide involve oxidation and glucuronidation. The main metabolites are M1 (aromatic amine), M2 (oxidized dicarboxylic acid), and M4 (hydroxylation on the piperidine ring).[1][7] CYP2C8 is the principal enzyme responsible for the formation of the M4 metabolite, while CYP3A4 primarily catalyzes the formation of M1 and M2.[1][7]
Application of this compound in Metabolism Research
This compound is predominantly used as an internal standard (IS) for the quantification of repaglinide in biological samples by LC-MS/MS. Its stable isotope-labeled nature ensures that it co-elutes with the unlabeled analyte and experiences similar ionization efficiency, correcting for variations in sample preparation and instrument response.
While less common, this compound could also be employed as a substrate to investigate the kinetic isotope effect (KIE) of metabolic reactions. A significant KIE would indicate that the C-H bond at the ethyl group is broken during the rate-determining step of a particular metabolic pathway.
Experimental Protocols
In Vitro Metabolism of Repaglinide in Human Liver Microsomes (HLM)
This protocol is designed to determine the kinetics of repaglinide metabolite formation.
Materials:
-
Repaglinide
-
This compound (for use as an internal standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Acetonitrile (ice-cold)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of repaglinide in a suitable solvent (e.g., methanol or DMSO).
-
In microcentrifuge tubes, prepare the incubation mixtures containing HLM (0.3 mg/mL final concentration) and potassium phosphate buffer.
-
Add repaglinide to the incubation mixtures at various concentrations (e.g., 1-500 µM) to determine enzyme kinetics.[8]
-
-
Initiation of Metabolic Reaction:
-
Incubation and Termination:
-
Incubate the reactions at 37°C in a shaking water bath.
-
At specific time points (e.g., 0, 15, 30, and 60 minutes), terminate the reaction by adding an aliquot (e.g., 50 µL) of the incubation mixture to a tube containing a quenching solution (e.g., 150 µL of ice-cold acetonitrile).[8]
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Add a known concentration of this compound (internal standard) to each terminated reaction mixture.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the separation and quantification of repaglinide and its metabolites.
-
LC-MS/MS Analysis Protocol
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Chromatographic Conditions (Example):
-
Column: C18 analytical column
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Repaglinide: m/z 453.3 -> 162.2
-
This compound: (m/z will be shifted by +5, specific fragment needs to be determined)
-
Metabolites: Specific transitions for M1, M2, and M4 need to be optimized.
-
Quantitative Data Summary
The following tables summarize key kinetic parameters for the metabolism of repaglinide from in vitro studies.
Table 1: Michaelis-Menten Kinetic Parameters for Repaglinide Metabolite Formation [1]
| Metabolite | In Vitro System | Vmax (pmol/min/mg protein) | Km (µM) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| M1 | Human Liver Microsomes | 130 ± 10 | 11 ± 2 | 12 |
| Recombinant CYP3A4 | 1.8 ± 0.1 | 15 ± 3 | 0.12 | |
| M2 | Human Liver Microsomes | 14 ± 1 | 22 ± 5 | 0.64 |
| Recombinant CYP3A4 | 0.11 ± 0.01 | 17 ± 4 | 0.0065 | |
| M4 | Human Liver Microsomes | 200 ± 10 | 12 ± 2 | 17 |
| Recombinant CYP2C8 | 13 ± 1 | 10 ± 2 | 1.3 |
Table 2: Inhibition Constants (Ki) of Various Compounds on Repaglinide Metabolism [9]
| Inhibitor | Target Enzyme | Ki (µM) |
| Bezafibrate | CYP2C8 | 9.7 |
| Gemfibrozil | CYP2C8 | 30.4 |
| Fenofibrate | CYP2C8 | 92.6 |
| Rifampicin | CYP2C8 | 30.2 |
| Rifampicin | CYP3A4 | 18.5 |
Table 3: IC50 Values for Inhibition of Repaglinide Metabolism [8]
| Inhibitor | In Vitro System | IC50 (µM) |
| Quercetin | Rat Liver Microsomes | 16.7 |
| Quercetin | Human Liver Microsomes | 3.0 |
Conclusion
This compound is an essential tool for the accurate quantification of repaglinide in drug metabolism studies. The provided protocols and data serve as a valuable resource for researchers investigating the metabolic pathways of repaglinide and assessing potential drug-drug interactions. Further studies could explore the use of this compound as a substrate to elucidate specific enzymatic mechanisms through the kinetic isotope effect.
References
- 1. A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. graphviz.org [graphviz.org]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS-Based Untargeted Metabolic Profiling in Plasma Following Dapagliflozin Administration in Healthy Volunteers [mdpi.com]
Application of Repaglinide-ethyl-d5 in Forensic Toxicology Analysis
For: Researchers, Scientists, and Drug Development Professionals
Subject: Detailed Application Notes and Protocols for the Quantification of Repaglinide in Forensic Samples using Repaglinide-ethyl-d5 as an Internal Standard.
Introduction
Repaglinide is an oral antidiabetic drug used to treat type 2 diabetes mellitus. In forensic toxicology, the detection and quantification of repaglinide in postmortem specimens can be crucial in cases of suspected suicide, accidental overdose, or drug-facilitated crimes. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification of repaglinide in complex biological matrices like blood, urine, and tissue homogenates.[1][2] Deuterated internal standards are ideal for mass spectrometry-based methods as they exhibit similar chemical and physical properties to the analyte, co-eluting during chromatography, but are distinguishable by their mass-to-charge ratio (m/z).[1][2] This allows for correction of variability during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response.[1][2]
This document provides a comprehensive overview of the application of this compound in the forensic toxicological analysis of repaglinide. It includes detailed protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and method validation.
Experimental Protocols
Materials and Reagents
-
Analytes: Repaglinide, this compound (Internal Standard)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water (18 MΩ·cm)
-
Chemicals: Ammonium formate, Zinc sulfate heptahydrate, Ammonium hydroxide
-
Biological Matrices: Whole blood, urine, tissue homogenates (e.g., liver, kidney)
Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction
This protocol is designed for the extraction of repaglinide from whole blood. Modifications may be required for other matrices.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of calibrator, quality control sample, or case sample.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) to each tube and vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to mix.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Injection: Inject a portion of the filtrate (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical starting conditions for the LC-MS/MS analysis of repaglinide. Optimization may be necessary based on the specific instrumentation used.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 20% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| Multiple Reaction Monitoring (MRM) Transitions | Repaglinide: m/z 453.3 → 162.1 (Quantifier), m/z 453.3 → 238.1 (Qualifier)This compound: m/z 458.3 → 162.1 (Quantifier) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Data Presentation and Method Validation
Method validation should be performed according to established forensic toxicology guidelines. Key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity and Range | Calibration curve with at least 5 non-zero calibrators. Correlation coefficient (r²) > 0.99. Calibrators should bracket the expected concentration range. A typical range for repaglinide in postmortem blood could be 1-1000 ng/mL.[3] |
| Limit of Detection (LOD) | Signal-to-noise ratio (S/N) ≥ 3. The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantification (LOQ) | S/N ≥ 10. The lowest concentration at which the analyte can be accurately and precisely quantified. Typically the lowest point on the calibration curve. The LOQ for repaglinide has been reported as 1 ng/mL in whole blood.[3] |
| Accuracy and Precision | Assessed using quality control (QC) samples at low, medium, and high concentrations. Accuracy (% bias) within ±15% (±20% at LOQ). Precision (%RSD) ≤15% (≤20% at LOQ).[4] |
| Matrix Effects | Assessed by comparing the response of the analyte in post-extraction spiked matrix with the response in a neat solution. Should be consistent and reproducible. The use of a deuterated internal standard helps to compensate for matrix effects.[1] |
| Extraction Recovery | The efficiency of the extraction process. Determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. Should be consistent and reproducible. |
| Stability | Analyte stability in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage). |
Visualizations
Caption: Experimental workflow for the analysis of repaglinide.
Caption: Analytical principle of using a deuterated internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of repaglinide in forensic toxicology casework. The detailed protocols and validation parameters outlined in this document serve as a comprehensive guide for laboratories implementing this analysis. The inherent advantages of stable isotope dilution, including correction for matrix effects and extraction variability, lead to improved accuracy and precision, which are paramount in the forensic sciences.
References
Application Notes and Protocols for the Analysis of Repaglinide-ethyl-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of "Repaglinide-ethyl-d5" for analytical quantification. This compound is a deuterated analog of Repaglinide, commonly used as an internal standard (IS) in bioanalytical methods to ensure accuracy and precision. The methodologies described herein are applicable for the extraction of both Repaglinide and its deuterated internal standard from biological matrices, primarily human plasma.
The following sections detail various sample preparation techniques, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Microextraction (SPME), supported by quantitative data and step-by-step experimental protocols.
Overview of Sample Preparation Techniques
The choice of sample preparation technique is critical for accurate and reliable quantification of Repaglinide and this compound. The primary goals are to remove interfering substances from the biological matrix, concentrate the analytes, and ensure compatibility with the analytical instrument, typically a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The most common techniques employed are Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Microextraction.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for sample cleanup, particularly suitable for high-throughput analysis. It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range (Repaglinide) | 0.5–16 µg/ml | [1] |
| Recovery | 98.3% ± 1.08 | [2] |
| Intra-day Precision (CV%) | 1.43 - 3.29% | [2] |
| Inter-day Precision (CV%) | 1.14 - 4.11% | [2] |
Experimental Protocol
-
Sample Aliquoting: Pipette 45 µL of the plasma sample into a microcentrifuge tube.[1]
-
Spiking with Internal Standard: Add 5 µL of the working internal standard solution (this compound) to the plasma sample.
-
Vortexing: Vortex the mixture for 2 minutes to ensure homogeneity.[1]
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile to the sample to precipitate the plasma proteins.[1]
-
Vortexing and Centrifugation: Vortex the sample again and then centrifuge at 8000 rpm for 10 minutes at 4°C.[1]
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube for analysis.
-
Injection: Inject an appropriate volume (e.g., 20 µL) of the supernatant into the HPLC system for analysis.[1]
Workflow Diagram
Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range (Repaglinide) | 20-200 ng/ml | [3] |
| Recovery | 92% ± 55.31 | [4] |
| Intra-day Precision (%RSD) | 1.95% to 5.01% | [3] |
| Inter-day Precision (%RSD) | 9.47% to 11.96% | [3] |
| Limit of Detection (LOD) | 10 ng/ml | [3] |
| Limit of Quantification (LOQ) | 20 ng/ml | [3] |
Experimental Protocol
-
Sample Aliquoting: In a centrifuge tube, place 200 µl of the plasma sample.[5]
-
Addition of Reagents: Add the internal standard solution (this compound), followed by 50 µl of ethyl acetate and 10 µL of 0.1N HCl.[5][6]
-
Vortexing: Vortex the mixture to ensure thorough mixing.
-
Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., tert-butyl methyl ether or a mixture of diethyl ether and dichloromethane (60:40, v/v)).[7][8]
-
Centrifugation: Centrifuge the sample to facilitate phase separation.
-
Organic Layer Separation: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase (e.g., 500 μL of water/methanol/acetonitrile (62.5:20:17.5, v/v/v) with 0.2% formic acid).[7]
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Workflow Diagram
Liquid-Liquid Extraction Workflow
Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction is a modern, solvent-free sample preparation technique that uses a coated fiber to selectively extract analytes from a sample. A high-throughput 96-blade thin-film microextraction (TFME) system has been successfully applied for Repaglinide analysis.[9][10]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range (Repaglinide) | 2–1000 ng/ml | [9][10] |
| Recovery | ~90% | [9][10] |
Experimental Protocol
-
Sample Preparation: The target analytes are extracted from the human microsomal medium.[9][10]
-
Extraction System: A 96-blade TFME system with a C18 coating is employed for the extraction.[9][10]
-
Extraction Process: The C18 coated blades are immersed in the sample, allowing for the adsorption of Repaglinide and its internal standard.
-
Desorption: The analytes are then desorbed from the blades, typically using a small volume of an appropriate organic solvent.
-
Analysis: The resulting solution is then analyzed by LC-MS/MS.
Workflow Diagram
Solid-Phase Microextraction Workflow
Concluding Remarks
The selection of an appropriate sample preparation technique for the analysis of Repaglinide and its internal standard, this compound, is dependent on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation.
-
Protein Precipitation offers a rapid and simple method suitable for high-throughput screening.
-
Liquid-Liquid Extraction provides a cleaner extract, resulting in reduced matrix effects and potentially higher sensitivity.
-
Solid-Phase Microextraction , particularly with automated systems, offers a high-throughput and solvent-minimized approach, yielding high recovery rates.
It is imperative to validate the chosen method in accordance with regulatory guidelines to ensure the reliability and accuracy of the bioanalytical data.
References
- 1. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New HPLC Method for Determination of Repaglinide in Human Plasma and Its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. eprints.usm.my [eprints.usm.my]
- 4. research.monash.edu [research.monash.edu]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Repaglinide using a Repaglinide-ethyl-d5 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of a standard curve for the quantification of Repaglinide in biological matrices using High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS). The protocol utilizes Repaglinide-ethyl-d5 as an internal standard (IS) to ensure accuracy and precision.
Introduction
Repaglinide is an oral antidiabetic drug used for the treatment of type 2 diabetes mellitus.[1][2] Accurate quantification of Repaglinide in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and instrument response.[3] This protocol outlines the preparation of calibration standards and quality control samples for the robust analysis of Repaglinide.
Materials and Reagents
-
Repaglinide reference standard
-
This compound (Internal Standard)
-
HPLC-grade Methanol
-
Ammonium Acetate
-
Formic Acid
-
Ultrapure Water
-
Blank biological matrix (e.g., human plasma, rat plasma)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source[1][6]
-
Analytical column (e.g., C18 column)[6]
Experimental Protocols
Preparation of Stock Solutions
-
Repaglinide Primary Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of Repaglinide reference standard.
-
Dissolve in a 10 mL volumetric flask with methanol to obtain a final concentration of 1 mg/mL.[1]
-
Store the stock solution at -20°C.
-
-
This compound (IS) Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve in a 1 mL volumetric flask with methanol to obtain a final concentration of 1 mg/mL.
-
Store the stock solution at -20°C.
-
Preparation of Working Standard Solutions
-
Repaglinide Working Standard Solution (10 µg/mL):
-
Dilute 1 mL of the 1 mg/mL Repaglinide primary stock solution into a 100 mL volumetric flask with a 50:50 (v/v) mixture of methanol and water to obtain a concentration of 10 µg/mL.[1]
-
-
This compound (IS) Working Solution (100 ng/mL):
-
Perform a serial dilution of the 1 mg/mL IS stock solution with a suitable solvent (e.g., 50:50 methanol:water) to achieve a final concentration of 100 ng/mL.[1]
-
Preparation of Calibration Curve Standards
Prepare a series of calibration standards by spiking blank biological matrix with the Repaglinide working standard solution. The following table provides an example for a calibration curve ranging from 0.5 to 100 ng/mL.[1]
| Standard ID | Concentration of Repaglinide (ng/mL) | Volume of Working Standard (10 µg/mL) (µL) | Volume of Blank Matrix (µL) |
| STD-1 | 0.5 | 5 | 995 |
| STD-2 | 1 | 10 | 990 |
| STD-3 | 2 | 20 | 980 |
| STD-4 | 5 | 50 | 950 |
| STD-5 | 10 | 100 | 900 |
| STD-6 | 20 | 200 | 800 |
| STD-7 | 50 | 500 | 500 |
| STD-8 | 100 | 1000 | 0 |
Note: The final volume for each standard is 1 mL. Adjust volumes as needed for your specific assay requirements.
Sample Preparation for LC-MS/MS Analysis
-
To 100 µL of each calibration standard, quality control sample, or unknown sample, add a fixed amount of the IS working solution (e.g., 10 µL of 100 ng/mL this compound).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.
Data Presentation
Table 1: Stock and Working Solution Concentrations
| Solution | Analyte | Concentration | Solvent |
| Primary Stock | Repaglinide | 1 mg/mL | Methanol |
| IS Stock | This compound | 1 mg/mL | Methanol |
| Working Standard | Repaglinide | 10 µg/mL | 50:50 Methanol:Water |
| IS Working Solution | This compound | 100 ng/mL | 50:50 Methanol:Water |
Table 2: Example Calibration Curve Concentrations
| Standard Level | Nominal Concentration (ng/mL) |
| 1 | 0.5 |
| 2 | 1 |
| 3 | 2 |
| 4 | 5 |
| 5 | 10 |
| 6 | 20 |
| 7 | 50 |
| 8 | 100 |
Table 3: Suggested LC-MS/MS Parameters
| Parameter | Condition |
| LC System | |
| Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| MS/MS System | |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| MRM Transition (Repaglinide) | m/z 453.3 > 162.2[1] |
| MRM Transition (this compound) | To be determined (e.g., m/z 458.3 > 162.2) |
Note: The MRM transition for this compound is predicted and should be optimized experimentally.
Visualizations
Caption: Workflow for the preparation of stock and calibration curve solutions.
Caption: Sample preparation workflow for LC-MS/MS analysis.
References
Application Note: High-Performance Liquid Chromatography for the Separation of Repaglinide-ethyl-d5
Audience: Researchers, scientists, and drug development professionals.
Introduction
Repaglinide is an oral antidiabetic drug used for the treatment of type 2 diabetes mellitus.[1][2] Repaglinide-ethyl-d5 is a deuterated analog of Repaglinide, commonly utilized as an internal standard in bioanalytical methods for the accurate quantification of Repaglinide in biological matrices. This application note details the liquid chromatography conditions for the successful separation and analysis of this compound, often in conjunction with the parent compound, Repaglinide. The methods described are applicable for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations.
The primary analytical techniques for the analysis of Repaglinide and its deuterated analogs are High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors.[1][3][4][5] Reversed-phase chromatography is the most common separation mode, utilizing C8 or C18 columns.
Experimental Protocols
This section outlines a general protocol for the separation of this compound using liquid chromatography. The specific parameters may require optimization based on the analytical instrumentation and the matrix of the sample.
Method 1: HPLC with UV Detection
This method is suitable for the analysis of Repaglinide in pharmaceutical formulations.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: Shim-pack RP-C18 (150 mm x 4.6 mm i.d., 5 µm particle size) or equivalent.[6]
-
Mobile Phase: A mixture of methanol and 0.1% v/v triethylamine in water (pH adjusted to 7 with orthophosphoric acid) in a 50:50 v/v ratio.[6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.[6]
-
Column Temperature: Ambient.
-
Detection Wavelength: 235 nm.[6]
3. Standard Solution Preparation:
-
Prepare a stock solution of Repaglinide by dissolving 25 mg in 25 mL of methanol.[6]
-
Prepare a stock solution of the internal standard (e.g., Nimesulide for this UV method) in the same manner.[6]
-
Working standard solutions are prepared by diluting the stock solutions with the mobile phase to the desired concentrations.
Method 2: LC-MS/MS for Bioanalytical Studies
This method is highly sensitive and selective, making it ideal for the determination of Repaglinide and this compound in biological fluids like plasma.
1. Instrumentation:
-
A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[4]
2. Chromatographic Conditions:
-
Column: C8 or C18 analytical column.[4]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water). A typical mobile phase could be acetonitrile and 0.01 mol/L ammonium acetate buffer (pH 6.8).[7]
-
Flow Rate: 0.8 mL/min.[8]
-
Injection Volume: 5-20 µL.
-
Column Temperature: 30-40 °C.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).[4]
-
Internal Standard: this compound.[4]
Data Presentation
The following table summarizes typical quantitative data obtained from the liquid chromatographic separation of Repaglinide and its internal standards.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Analyte | Repaglinide | Repaglinide |
| Internal Standard | Nimesulide | This compound |
| Retention Time (Analyte) | 3.40 min[6] | ~1.95 - 7.4 min[7][8] |
| Retention Time (IS) | 2.04 min[6] | Varies with conditions |
| Linearity Range | 0.1 - 0.5 µg/mL[6] | 0.05 - 50 ng/mL[7] |
| Limit of Detection (LOD) | Not specified | 0.010 ng/mL[7] |
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the analysis of this compound using LC-MS/MS.
Caption: Experimental workflow for the bioanalysis of Repaglinide using this compound as an internal standard.
References
- 1. Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Determination of repaglinide in pharmaceutical formulations by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Hypoglycemic Drugs by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. yjes.researchcommons.org [yjes.researchcommons.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Repaglinide-ethyl-d5 Signal Suppression in Mass Spectrometry
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering signal suppression issues with Repaglinide-ethyl-d5 in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a stable isotope-labeled internal standard for the quantification of repaglinide by gas chromatography- or liquid chromatography-mass spectrometry (GC-MS or LC-MS)[1]. As an internal standard, it is added to samples at a known concentration to correct for variability in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the analytical method[2].
Q2: What is signal suppression and how does it affect my results?
Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of an analyte or its internal standard caused by co-eluting components from the sample matrix[3][4][5][6][7][8]. This phenomenon can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification of the target analyte[9][10][11][12].
Q3: What are the common causes of signal suppression for this compound?
Common causes of signal suppression in LC-MS/MS analysis, which are applicable to this compound, include:
-
Matrix Effects: Interference from endogenous components in biological samples like plasma, such as phospholipids, salts, and proteins[3][4][5][6].
-
Co-eluting Compounds: Other drugs or their metabolites present in the sample that elute at the same time as this compound can compete for ionization[13][14].
-
Mobile Phase Composition: High concentrations of non-volatile mobile phase additives can lead to ion suppression[11][15].
-
Ion Source Contamination: A dirty ion source can lead to inconsistent ionization and signal instability[10][12].
Troubleshooting Guides
Guide 1: Identifying the Source of Signal Suppression
If you are experiencing low or inconsistent signal for this compound, follow these steps to identify the root cause.
Experimental Protocol: Post-Column Infusion Test
This experiment helps to identify regions in the chromatogram where matrix components are causing ion suppression.
-
Preparation:
-
Prepare a solution of this compound at a concentration that gives a stable and moderate signal.
-
Prepare a blank matrix sample (e.g., plasma from an untreated subject) that has undergone your standard sample preparation procedure.
-
-
Instrumentation Setup:
-
Set up your LC-MS/MS system with the analytical column.
-
Infuse the this compound solution post-column into the MS ion source at a constant flow rate using a syringe pump.
-
Inject the prepared blank matrix extract onto the LC column.
-
-
Data Analysis:
-
Monitor the signal intensity of this compound over the entire chromatographic run.
-
A dip in the baseline signal of the internal standard indicates a region where co-eluting matrix components are causing ion suppression.
-
Diagram: Experimental Workflow for Post-Column Infusion
Workflow for identifying ion suppression zones.
Guide 2: Mitigating Signal Suppression
Once signal suppression is confirmed, various strategies can be employed to minimize its impact.
1. Optimize Sample Preparation:
The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte and internal standard.
| Sample Preparation Technique | Principle | Suitability for Repaglinide |
| Protein Precipitation (PPT) | Proteins are precipitated from the biological matrix using an organic solvent (e.g., acetonitrile, methanol). | Simple and fast, but may not remove all interfering phospholipids. |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases to separate them from matrix components. A published method for repaglinide used tert-butyl methyl ether.[16][17] | Can provide a cleaner extract than PPT. Optimization of solvent and pH is crucial. |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away. | Offers the most effective cleanup by selectively isolating the analyte, thus minimizing matrix effects[10]. |
2. Modify Chromatographic Conditions:
Altering the chromatographic separation can move the this compound peak away from interfering matrix components.
| Parameter | Recommended Action | Rationale |
| Mobile Phase Gradient | Adjust the gradient profile (slope and duration). | To improve the separation between the internal standard and co-eluting interferences. |
| Column Chemistry | Test different stationary phases (e.g., C18, Phenyl-Hexyl). | Different column chemistries offer different selectivities, which can resolve the analyte from matrix components. |
| Flow Rate | Reduce the flow rate. | Lower flow rates can improve ionization efficiency and reduce the impact of matrix effects[11]. |
3. Optimize Mass Spectrometer Source Parameters:
Fine-tuning the ion source settings can enhance the signal of this compound.
| Parameter | Recommended Action | Rationale |
| Ionization Mode | Electrospray ionization (ESI) is commonly used for repaglinide.[16][17] Consider Atmospheric Pressure Chemical Ionization (APCI) if ESI suppression is severe. | APCI is generally less susceptible to ion suppression than ESI[7]. |
| Source Temperature | Optimize the gas and source temperatures. | Efficient desolvation is critical for good ionization and can be influenced by temperature. |
| Gas Flow Rates | Adjust nebulizer and drying gas flows. | Proper gas flow rates are essential for optimal droplet formation and desolvation. |
| Capillary Voltage | Optimize the capillary voltage. | This parameter directly affects the efficiency of the electrospray process. |
Diagram: Troubleshooting Logic for Signal Suppression
A logical workflow for troubleshooting signal suppression.
Experimental Protocols
Protocol: Liquid-Liquid Extraction for Repaglinide in Human Plasma
This protocol is adapted from a published method for the determination of repaglinide in human plasma[16][17].
-
To 500 µL of human plasma in a microcentrifuge tube, add 50 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 50 µL of ammonium acetate buffer (pH 4.5).
-
Add 3 mL of tert-butyl methyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Table: Example LC-MS/MS Parameters for Repaglinide Analysis
The following parameters are based on a published method and can be used as a starting point for method development[16][17].
| Parameter | Setting |
| LC Column | C18 (e.g., 50 x 4.6 mm, 5 µm) |
| Mobile Phase | Water:Methanol:Acetonitrile (62.5:20:17.5, v/v/v) with 0.2% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition (Repaglinide) | m/z 453.3 -> 162.2 |
| MRM Transition (Cetirizine - example IS) | m/z 389.0 -> 201.1 |
Note: The MRM transition for this compound will need to be determined, but will be shifted by +5 Da from the parent ion of repaglinide.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. droracle.ai [droracle.ai]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. longdom.org [longdom.org]
- 9. gmi-inc.com [gmi-inc.com]
- 10. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. zefsci.com [zefsci.com]
- 13. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. scirp.org [scirp.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS/MS for Repaglinide-ethyl-d5 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of Repaglinide and its internal standard, Repaglinide-ethyl-d5. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial LC-MS/MS parameters for the analysis of Repaglinide and this compound?
A1: For initial method development, we recommend starting with the parameters summarized in the tables below. These are based on published methods and are expected to provide a good starting point for optimization in your laboratory.[1][2]
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Value |
| Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
| Gradient | Start with a suitable gradient, e.g., 30-90% B over 5 minutes |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Gas Flow Rates | Optimize for your instrument |
Q2: What are the expected MRM transitions for Repaglinide and this compound?
A2: The Multiple Reaction Monitoring (MRM) transitions are crucial for selective and sensitive detection. The recommended transitions are provided in the table below. The transition for Repaglinide is well-documented.[1][2][3] The transition for this compound is inferred from its structure and the known fragmentation of Repaglinide. The deuterium atoms are on the ethyl group, which is not part of the common fragment ion at m/z 162.2.
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Repaglinide | 453.3 | 162.2 | Optimize (start around 20-30 eV) |
| This compound | 458.6 | 162.2 | Optimize (start around 20-30 eV) |
Experimental Protocols
Protocol 1: Standard Solution and Internal Standard Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Repaglinide and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the stock solutions with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of working standard solutions for calibration curves and quality control samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration appropriate for your assay (e.g., 100 ng/mL).
Protocol 2: Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of Repaglinide and this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram shows significant peak tailing for both Repaglinide and the internal standard. What could be the cause and how can I fix it?
Answer:
-
Possible Causes:
-
Secondary Interactions: Repaglinide has basic and acidic functional groups that can interact with active sites (e.g., free silanols) on the column packing material, leading to peak tailing.
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Repaglinide and its interaction with the stationary phase.
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape.[4][5]
-
-
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Ensure the mobile phase contains an acidic modifier like formic acid (0.1% is a good starting point) to suppress the ionization of silanol groups and promote better peak shape for the basic moiety of Repaglinide.
-
Experiment with small changes in the mobile phase pH.
-
-
Reduce Injection Volume/Concentration: To check for column overload, inject a smaller volume or a more dilute sample. If peak shape improves, you may need to adjust your sample concentration.
-
Column Flushing and Replacement:
-
Flush the column with a strong solvent wash sequence (e.g., water, isopropanol, acetonitrile) to remove potential contaminants.
-
If the problem persists, the column may be degraded and require replacement.
-
-
Use of a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.[4]
-
Issue 2: Low Signal Intensity or Sensitivity
Question: I am not getting enough signal for Repaglinide at the lower concentrations of my calibration curve. How can I improve the sensitivity?
Answer:
-
Possible Causes:
-
Suboptimal MS Parameters: Ion source parameters (e.g., capillary voltage, gas flows, temperatures) and compound-specific parameters (e.g., collision energy) may not be optimized.
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of Repaglinide in the ESI source.
-
Inefficient Sample Preparation: Poor extraction recovery can lead to low analyte concentration being injected.
-
Degradation of Repaglinide: Repaglinide can be susceptible to degradation under certain conditions.[[“]]
-
-
Troubleshooting Steps:
-
MS Parameter Optimization:
-
Perform a compound tuning (infusion) for both Repaglinide and this compound to determine the optimal precursor and product ions, and to fine-tune the collision energy and other MS parameters.
-
-
Investigate Ion Suppression:
-
Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
-
If ion suppression is observed at the retention time of Repaglinide, modify the chromatography to separate it from the interfering components. This can be achieved by adjusting the gradient or trying a different column chemistry.
-
-
Optimize Sample Preparation:
-
Evaluate different protein precipitation solvents (e.g., methanol) or consider alternative sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner extracts.[7]
-
-
Check for Analyte Stability:
-
Prepare standards in a fresh matrix and analyze them immediately to assess if degradation is occurring during sample preparation or storage. Repaglinide is known to be sensitive to acidic and oxidative conditions.[[“]]
-
-
Issue 3: Inconsistent Results or High Variability
Question: My quality control samples are showing high variability between injections. What are the potential sources of this inconsistency?
Answer:
-
Possible Causes:
-
Inconsistent Sample Preparation: Variability in any step of the sample preparation process can lead to inconsistent results.
-
Autosampler Issues: Inconsistent injection volumes or sample carryover can be a source of variability.
-
LC System Instability: Fluctuations in pump flow rate or column temperature can cause shifts in retention time and peak area.
-
MS Source Contamination: A dirty ion source can lead to unstable signal.
-
-
Troubleshooting Steps:
-
Review Sample Preparation Procedure: Ensure that all steps of the sample preparation are performed consistently and with high precision. Use calibrated pipettes and ensure complete vortexing and centrifugation.
-
Check for Carryover: Inject a blank solvent after a high concentration standard to check for carryover. If observed, optimize the needle wash method in the autosampler.
-
Verify LC System Performance:
-
Monitor the pump pressure for any fluctuations.
-
Ensure the column oven is maintaining a stable temperature.
-
-
Clean the Mass Spectrometer Source: Follow the manufacturer's instructions to clean the ion source components (e.g., capillary, skimmer). Regular cleaning is essential for maintaining consistent performance.
-
Visualizations
Caption: Experimental workflow for Repaglinide analysis.
Caption: Troubleshooting decision tree for LC-MS/MS analysis.
References
"Repaglinide-ethyl-d5" matrix effects in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the bioanalysis of Repaglinide-ethyl-d5 in biological samples using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" encompasses all components within a biological sample apart from the analyte of interest, in this case, this compound. These components can include proteins, lipids, salts, and other endogenous substances.[1][2] Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either a decreased signal intensity, known as ion suppression, or an increased signal intensity, referred to as ion enhancement.[1][2] This phenomenon can substantially affect the accuracy, precision, and sensitivity of quantitative results.
Q2: What are the typical indicators that matrix effects might be compromising my this compound assay?
A2: Common signs of matrix effects include poor reproducibility of results, inaccurate quantification, and non-linear calibration curves. You might also observe a decline in the sensitivity of the assay and inconsistent peak areas for quality control (QC) samples across different batches of the biological matrix.
Q3: How can I definitively identify and measure matrix effects in my analysis of this compound?
A3: There are two primary methods for assessing matrix effects:
-
Post-Column Infusion: This is a qualitative technique used to pinpoint the retention times at which ion suppression or enhancement occurs.[3] A standard solution of this compound is continuously infused into the mass spectrometer detector after the analytical column, while an extracted blank matrix sample is injected. Any fluctuation in the baseline signal for this compound indicates the presence of matrix effects at that specific retention time.[3]
-
Quantitative Matrix Effect Assessment: This method involves comparing the response of this compound in a pure solvent with its response in an extracted blank matrix that has been spiked with the analyte after extraction.[3] The matrix factor (MF) is calculated, and a value less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.
Q4: Why is a stable isotope-labeled internal standard like this compound beneficial in mitigating matrix effects?
A4: A stable isotope-labeled internal standard (SIL-IS) is the preferred choice for mitigating matrix effects. Since this compound is an SIL-IS for Repaglinide, it co-elutes with the analyte and experiences similar ion suppression or enhancement.[2][4] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and reliable quantification.[2]
Troubleshooting Guides
Issue 1: Poor reproducibility and high variability in Quality Control (QC) samples.
-
Possible Cause: Inconsistent matrix effects between different sample preparations or varying lots of the biological matrix.
-
Troubleshooting Steps:
-
Verify Sample Preparation Consistency: Ensure that the sample preparation protocol is followed precisely for all samples.
-
Evaluate Different Lots of Matrix: Assess the matrix effect in at least six different lots of the biological matrix to understand the variability.
-
Optimize Chromatography: Modify the chromatographic method to separate this compound from the regions of ion suppression identified through post-column infusion. This could involve adjusting the gradient, mobile phase pH, or using a different column chemistry.[3]
-
Enhance Sample Preparation: Improve the sample cleanup process to more effectively remove interfering components like phospholipids. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized for this purpose.[2]
-
Issue 2: The sensitivity of the assay for this compound is lower than expected.
-
Possible Cause: Significant ion suppression is affecting the this compound signal.
-
Troubleshooting Steps:
-
Perform Post-Column Infusion: Identify the retention time of this compound relative to any zones of ion suppression.[3]
-
Adjust Chromatography: Alter the chromatographic conditions to ensure this compound elutes in a region with minimal ion suppression.
-
Sample Dilution: Diluting the sample extract can lower the concentration of matrix components that cause interference, thereby reducing their impact on the ionization of this compound.[5]
-
Change Ionization Source: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce susceptibility to matrix effects.[6]
-
Quantitative Data Summary
While specific quantitative data for this compound matrix effects are not publicly available, the following table illustrates how to present such data once obtained from a quantitative matrix effect assessment.
| Biological Matrix Lot | Analyte Response (Post-Extraction Spike) | Analyte Response (Neat Solution) | Matrix Factor (MF) | % Ion Suppression/Enhancement |
| Plasma Lot 1 | 85,000 | 100,000 | 0.85 | 15% Suppression |
| Plasma Lot 2 | 82,000 | 100,000 | 0.82 | 18% Suppression |
| Plasma Lot 3 | 110,000 | 100,000 | 1.10 | 10% Enhancement |
| Plasma Lot 4 | 88,000 | 100,000 | 0.88 | 12% Suppression |
| Urine Lot 1 | 95,000 | 100,000 | 0.95 | 5% Suppression |
| Urine Lot 2 | 92,000 | 100,000 | 0.92 | 8% Suppression |
Note: The data in this table is illustrative and should be replaced with experimental results.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound at low and high concentrations into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. Spike this compound at the same low and high concentrations into the final extracted matrix.[3]
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Post-Extraction Spike) / (Peak Area of Analyte in Neat Solution)
-
-
Interpret the results:
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The variability of the MF across different lots should be assessed.
-
Protocol 2: Post-Column Infusion for Qualitative Assessment of Matrix Effects
-
Set up the infusion: Infuse a standard solution of this compound at a constant flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer using a T-connector.[3]
-
Equilibrate the system: Allow the infused this compound signal to stabilize to a constant baseline.[3]
-
Inject a blank matrix extract: Inject a sample of extracted blank biological matrix onto the LC column and begin the chromatographic run.[3]
-
Monitor the this compound signal: Observe the signal of the infused this compound. A drop in the baseline indicates ion suppression, while a rise indicates ion enhancement at that specific retention time.[3]
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Preventing isotopic exchange of "Repaglinide-ethyl-d5" during analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Repaglinide-ethyl-d5 as an internal standard, with a focus on preventing isotopic exchange during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
This compound is a stable isotope-labeled version of Repaglinide, an oral antidiabetic drug.[1][2][3] The five deuterium atoms are located on the ethoxy group of the molecule.[1][4] Its chemical formula is C₂₇H₃₁D₅N₂O₄ and the CAS number is 1217709-85-7.[1][2]
Q2: Why is isotopic exchange a concern when using this compound?
Isotopic exchange, also known as back-exchange, is a process where deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding environment, such as the solvent or sample matrix.[5][6][7] This can lead to a decrease in the signal of the deuterated internal standard and an increase in the signal of the unlabeled analyte, resulting in inaccurate quantification.[5][7]
Q3: How stable is the ethyl-d5 group on Repaglinide?
Deuterium atoms on aliphatic chains, like the ethyl group, are generally considered stable. However, the ethoxy group is attached to a benzoic acid derivative, and the potential for exchange, although low, should not be entirely dismissed, especially under harsh analytical conditions. The stability of the deuterium labels is influenced by factors such as pH, temperature, and the composition of the mobile phase.[5][8]
Q4: What are the primary factors that can induce isotopic exchange in this compound?
The main factors that can promote the back-exchange of deuterium atoms are:
-
pH: Both highly acidic and basic conditions can catalyze the exchange.[5][9]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[5]
-
Solvent Composition: Protic solvents, such as water and methanol, which are common in reversed-phase chromatography, can serve as a source of hydrogen atoms for exchange.[5]
-
Analysis Time: Longer exposure to unfavorable conditions increases the likelihood of exchange.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Issue 1: Decreasing signal intensity of this compound over an analytical run.
-
Possible Cause: Isotopic back-exchange is occurring in the autosampler.
-
Solution:
-
Maintain the autosampler at a low temperature, typically 4°C.[8]
-
Minimize the residence time of samples in the autosampler by optimizing the injection sequence.
-
Ensure the sample diluent is at an optimal pH to maintain stability.
-
Issue 2: Inconsistent or drifting retention time of this compound relative to Repaglinide.
-
Possible Cause: A "deuterium effect" where the deuterated compound has slightly different chromatographic properties than the unlabeled analyte.[10][11] This can be exacerbated by certain mobile phase compositions.
-
Solution:
-
Adjust the mobile phase composition or gradient profile to achieve co-elution.[5]
-
Ensure the column temperature is well-controlled.
-
Issue 3: Appearance of a signal at the mass transition of unlabeled Repaglinide in a blank sample spiked only with this compound.
-
Possible Cause: In-source back-exchange or fragmentation of the deuterated internal standard.
-
Solution:
-
Optimize the mass spectrometer source conditions, such as temperature and voltages, to minimize in-source reactions.[5]
-
Review the fragmentation pattern of the standard to ensure the selected transition is unique and stable.
-
Experimental Protocols
Recommended Storage and Handling
To ensure the isotopic integrity of this compound, it is recommended to:
-
Store the solid compound at -20°C.
-
For stock solutions, use an aprotic solvent like anhydrous DMSO or DMF and store at -20°C for short-term and -80°C for long-term stability.[8]
-
Avoid prolonged storage in protic or aqueous solutions.
Sample Preparation and LC-MS/MS Analysis: A Recommended Starting Point
This protocol is a general guideline and should be optimized for your specific instrumentation and matrix.
| Parameter | Recommendation | Rationale |
| Sample Diluent | 50:50 Acetonitrile:Water with 0.1% Formic Acid (pH ~2.7) | Maintains a low pH to minimize back-exchange. |
| Autosampler Temp. | 4°C | Reduces the rate of potential isotopic exchange in prepared samples.[8] |
| LC Column | C18, e.g., 50 x 2.1 mm, 1.8 µm | Provides good retention and peak shape for Repaglinide. |
| Column Temp. | 40°C | A balance between good chromatography and minimizing on-column exchange. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to control peak shape and suppress ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | Start at 30% B, ramp to 95% B over 3-5 minutes | To be optimized for separation from matrix components. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Repaglinide ionizes well in positive mode. |
| MS/MS Transition | Repaglinide: m/z 453.3 → 164.1; this compound: m/z 458.3 → 164.1 | To be confirmed and optimized on the specific instrument. The fragment should not contain the deuterated part. |
Visualizations
Caption: A typical workflow for bioanalytical sample analysis using this compound.
Caption: A decision tree for troubleshooting issues related to isotopic exchange.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. This compound | TRC-R144502-10MG | LGC Standards [lgcstandards.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
"Repaglinide-ethyl-d5" peak shape and resolution improvement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Repaglinide-ethyl-d5.
Frequently Asked Questions (FAQs)
Q1: What is the typical chromatographic behavior of this compound?
A1: this compound, as a deuterated analog of Repaglinide, is expected to have very similar chromatographic behavior to Repaglinide. It is a non-polar compound and is typically analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC). The retention time will be very close to that of unlabeled Repaglinide.
Q2: What are the common issues observed during the analysis of this compound?
A2: Common issues include poor peak shape (tailing, fronting, or splitting) and inadequate resolution from other components in the sample matrix. These issues can affect the accuracy and precision of quantification.
Q3: How can I improve the peak shape of my this compound peak?
A3: Improving peak shape often involves optimizing the mobile phase composition, adjusting the pH, and ensuring the column is in good condition. Specific troubleshooting steps for peak tailing, fronting, and splitting are detailed in the guides below.
Troubleshooting Guides
Issue 1: Peak Tailing
Symptom: The latter half of the this compound peak is wider than the front half, creating a "tail."
Potential Causes & Solutions:
-
Secondary Interactions: Repaglinide has amine groups that can interact with residual silanols on the silica-based column packing.[1]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to around 3.0-4.0) with an acid like phosphoric acid or formic acid can protonate the silanols and reduce these secondary interactions.[2][3]
-
Solution 2: Add a Buffer: Incorporating a buffer, such as ammonium acetate or phosphate buffer, into the mobile phase can help maintain a consistent pH and mask silanol interactions.[2][4][5]
-
Solution 3: Use a Different Column: Consider using a column with end-capping or a different stationary phase that is less prone to secondary interactions.[6]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[5]
-
Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can cause peak tailing.[7][8]
-
Solution 1: Use a Guard Column: A guard column can protect the analytical column from contaminants.[7]
-
Solution 2: Flush the Column: Reversing and flushing the column (if permitted by the manufacturer) can sometimes dislodge particulates from the inlet frit.[8]
-
Solution 3: Replace the Column: If the column is old or has been used extensively, it may need to be replaced.
-
Issue 2: Peak Fronting
Symptom: The first half of the this compound peak is broader than the latter half.
Potential Causes & Solutions:
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak fronting.[9]
-
Solution: Dilute the sample or decrease the injection volume.[9]
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including fronting.[7]
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.
-
-
Column Collapse: Operating the column outside of its recommended pH or temperature range can cause the packed bed to collapse, leading to peak fronting.[8][9]
-
Solution: Verify that the mobile phase pH and column temperature are within the manufacturer's specifications for your column. If a column void is suspected, the column will likely need to be replaced.[9]
-
Issue 3: Split Peaks
Symptom: The this compound peak appears as a "shoulder" on the main peak or as two distinct peaks.
Potential Causes & Solutions:
-
Partially Blocked Column Frit: Debris from the sample, mobile phase, or HPLC system can clog the inlet frit of the column, causing the sample to flow unevenly onto the stationary phase.[8] This is a common cause of split peaks for all analytes in a run.[8]
-
Solution 1: Reverse Flush Column: Disconnect the column from the detector and flush it in the reverse direction to waste with a strong solvent (e.g., 100% Acetonitrile). This can often dislodge the particulate matter.[8]
-
Solution 2: Install an In-line Filter: Placing an in-line filter before the column can help prevent particulates from reaching the column frit.[8]
-
-
Incompatible Sample Solvent: Injecting a large volume of sample dissolved in a strong solvent can cause peak splitting, especially for early eluting peaks.
-
Solution: As with peak fronting, dissolve the sample in the mobile phase or a weaker solvent if possible, and minimize the injection volume.
-
Issue 4: Poor Resolution
Symptom: The this compound peak is not well separated from other peaks in the chromatogram.
Potential Causes & Solutions:
-
Mobile Phase Composition: The ratio of organic solvent to aqueous buffer in the mobile phase may not be optimal for separation.
-
Solution 1: Adjust Mobile Phase Strength: To increase retention and potentially improve resolution, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol). To decrease retention, increase the organic solvent percentage.[10]
-
Solution 2: Change Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation and improve resolution.
-
-
Flow Rate: A higher flow rate can lead to decreased resolution.
-
Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer.
-
Solution: Increasing the column temperature can sometimes lead to sharper peaks and better resolution. However, ensure the temperature remains within the column's stable range.[10]
-
-
Column Properties: The column's length, internal diameter, and particle size all impact its efficiency and resolving power.
Data Presentation
Table 1: Summary of Reported HPLC Conditions for Repaglinide Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Varian C18 (250 x 4.6 mm, 5 µm)[2] | RP C-18 (250 x 4.6 mm, 5 µm)[13] | Agilent TC-C18 (250 x 4.6 mm, 5 µm)[3] | C18 (2) (250 x 4.6 mm, 5 µ)[14] |
| Mobile Phase | Acetonitrile:10mM Ammonium Acetate (pH 3.0) (70:30 v/v)[2] | Acetonitrile:Ammonium Acetate (pH 4.5) (70:30 v/v)[13] | Methanol:Water (pH 3.5) (80:20 v/v)[3] | Acetonitrile:0.05% TFA in water (55:45 v/v)[14] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[13] | 1.0 mL/min[3] | 1.0 mL/min[14] |
| Detection (UV) | 230 nm[2] | 240 nm[13] | 241 nm[3] | Not Specified |
| Column Temp. | Not Specified | 30°C[13] | Not Specified | Not Specified |
| Retention Time | ~3.31 min[2] | 6.14 min[13] | Not Specified | ~4.3 min[14] |
Experimental Protocols
General RP-HPLC Method for this compound
This protocol is a general starting point and may require optimization for your specific application.
-
Instrumentation:
-
Reagents and Materials:
-
Mobile Phase Preparation (Example):
-
Prepare a buffer solution (e.g., 10 mM ammonium acetate in water).[2]
-
Adjust the pH of the buffer solution to 3.0-4.5 using an appropriate acid.[2][13]
-
Filter the buffer solution through a 0.22 µm or 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing the filtered buffer with an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 30:70 v/v buffer:acetonitrile).[2][13]
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve and dilute the standard in the mobile phase to achieve the desired concentration.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Record the chromatogram and determine the retention time and peak area.
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor peak shape in HPLC analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Comparison of UV spectrophotometry and high performance liquid chromatography methods for the determination of repaglinide in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Addressing "Repaglinide-ethyl-d5" instability in stock solutions
This technical support center provides guidance on addressing potential instability issues with stock solutions of Repaglinide-ethyl-d5. The information is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is generally stable when stored under appropriate conditions. For long-term storage, it is recommended to keep the solid compound at -20°C.[1][2][3] For shorter periods, storage at 2-8°C is also acceptable.[4][5]
Q2: In which solvents can I dissolve this compound to prepare a stock solution?
A2: this compound is soluble in several organic solvents. Commonly used solvents for preparing stock solutions include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol.[1][2]
Q3: How stable are stock solutions of this compound?
A3: The stability of this compound stock solutions can be influenced by the solvent, storage temperature, and exposure to light and air. While the solid form is stable for years at -20°C, solutions, especially aqueous dilutions, are less stable.[1][2] It is known that Repaglinide, the parent compound, is susceptible to degradation over time, particularly due to environmental factors like light, heat, or moisture.[6]
Q4: What are the primary degradation pathways for Repaglinide and, by extension, this compound?
A4: The primary degradation pathways for Repaglinide are hydrolysis and oxidation.[7] Repaglinide is reported to be easily hydrolyzed by both acids and bases.[8] Significant and rapid degradation has been observed in acidic and oxidative conditions.[7]
Q5: How can I detect degradation in my this compound stock solution?
A5: Degradation can be detected by analytical methods such as High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.[6][9][10] These techniques can be used to identify and quantify the parent compound and its degradation products.[7]
Troubleshooting Guides
Issue: I suspect my this compound stock solution has degraded, leading to inconsistent experimental results.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Improper Storage | Review storage conditions of the stock solution. | Store stock solutions in tightly sealed vials at -20°C or -80°C for long-term stability. Minimize freeze-thaw cycles. |
| Solvent Effects | The choice of solvent can impact stability. | Prepare stock solutions in high-purity, anhydrous DMSO or ethanol. Avoid preparing stock solutions in aqueous buffers for long-term storage. |
| Hydrolysis | Exposure to acidic or basic conditions. | Ensure all glassware is neutral and dry before preparing solutions. If aqueous dilutions are necessary, prepare them fresh before each experiment and use them promptly. |
| Oxidation | Exposure to air (oxygen). | Purge the headspace of the stock solution vial with an inert gas like argon or nitrogen before sealing and storing. |
| Photodegradation | Exposure to light. | Protect stock solutions from light by using amber vials or by wrapping the vials in aluminum foil. Store in the dark. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in common organic solvents. Stability of stock solutions is highly dependent on storage conditions.
| Solvent | Solubility | Recommended Storage of Stock Solution |
| DMF | 30 mg/mL[1] | -20°C, protected from light and moisture |
| DMSO | 30 mg/mL[1] | -20°C, protected from light and moisture |
| Ethanol | 25 mg/mL[1] | -20°C, protected from light and moisture |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of this compound
This protocol outlines a general HPLC method to assess the stability of a this compound stock solution by quantifying the parent compound over time.
Materials:
-
This compound stock solution
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphate buffer
-
HPLC system with a UV detector
-
C18 analytical column
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of acetonitrile and phosphate buffer (pH 4.0) at a ratio of 60:40 (v/v).[10]
-
Standard Preparation: Prepare a series of calibration standards of this compound at known concentrations in the mobile phase.
-
Sample Preparation: Dilute an aliquot of the stock solution to be tested with the mobile phase to a concentration within the calibration range.
-
HPLC Analysis:
-
Data Analysis:
-
Generate a calibration curve from the peak areas of the standards.
-
Determine the concentration of this compound in the test sample by comparing its peak area to the calibration curve.
-
Monitor the concentration over time under specific storage conditions (e.g., room temperature, 4°C, -20°C) to determine the degradation rate.
-
Visualizations
Caption: Workflow for assessing the stability of this compound stock solutions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | TRC-R144502-10MG | LGC Standards [lgcstandards.com]
- 4. Repaglinide D5 - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. veeprho.com [veeprho.com]
- 7. Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. ijpscr.info [ijpscr.info]
- 10. jddtonline.info [jddtonline.info]
Technical Support Center: Minimizing Repaglinide-ethyl-d5 Carryover
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and minimize the carryover of Repaglinide-ethyl-d5 in autosamplers during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is analyte carryover in an autosampler?
A1: Analyte carryover is the unintentional transfer of an analyte from a preceding sample into a subsequent one.[1][2] This phenomenon can lead to inaccurate quantification, false-positive results, and compromised data integrity, especially when a high-concentration sample is followed by a low-concentration sample or a blank.[1][2] Carryover is a significant concern in sensitive analytical techniques like LC-MS.[3]
Q2: Why is this compound prone to carryover?
A2: While specific data on this compound is limited, compounds with similar properties to the parent drug, repaglinide, can exhibit "sticky" behavior.[4] Factors such as hydrophobicity and potential for adsorption onto surfaces within the autosampler can contribute to carryover.[4][5] The presence of the ethyl-d5 group may slightly alter its physicochemical properties compared to repaglinide, but the potential for carryover due to its core structure remains.
Q3: What are the common sources of carryover in an autosampler?
A3: The most common sources of carryover within an autosampler system include the injection needle (both inner and outer surfaces), sample loop, injection valve rotor seal, and connecting tubing.[4][6][7] Residual analyte can adhere to these surfaces and be released in subsequent injections.[7]
Q4: What is an acceptable level of carryover?
A4: An ideal carryover level should be below the lower limit of quantitation (LLOQ) of the analytical method.[8] A common target in many regulated bioanalytical assays is for the carryover to be less than 0.1% of the analyte signal in a blank injection following a high-concentration standard.[2] However, the acceptable level is method-dependent and should be defined during method validation.
Troubleshooting Guide: Identifying and Mitigating this compound Carryover
This guide provides a systematic approach to identifying the source of carryover and implementing effective solutions.
Step 1: Confirm and Quantify the Carryover
The first step is to confirm that the observed signal is indeed carryover and not a result of contaminated blank solution or mobile phase.
Experimental Protocol: Carryover Evaluation
-
Prepare Samples:
-
Blank solution (e.g., mobile phase starting conditions).
-
Lower Limit of Quantitation (LLOQ) standard of this compound.
-
Upper Limit of Quantitation (ULOQ) standard of this compound.
-
-
Injection Sequence:
-
Inject the blank solution three times to establish a baseline.
-
Inject the LLOQ standard.
-
Inject the ULOQ standard three times.
-
Immediately inject the blank solution three to five times.
-
-
Data Analysis:
-
Analyze the chromatograms of the blank injections that followed the ULOQ standard.
-
Calculate the carryover percentage using the following formula: (Peak Area in Blank / Average Peak Area of ULOQ) * 100
-
Table 1: Example Carryover Calculation
| Injection | Sample Type | Peak Area of this compound | Carryover (%) |
| 1 | Blank | 0 | - |
| 2 | Blank | 0 | - |
| 3 | Blank | 0 | - |
| 4 | LLOQ | 5,200 | - |
| 5 | ULOQ | 1,050,000 | - |
| 6 | ULOQ | 1,065,000 | - |
| 7 | ULOQ | 1,048,000 | - |
| 8 | Blank 1 | 2,100 | 0.20% |
| 9 | Blank 2 | 550 | 0.05% |
| 10 | Blank 3 | < LLOQ | < 0.01% |
Average ULOQ Peak Area: 1,054,333
Step 2: Systematic Troubleshooting Workflow
If carryover is confirmed, follow this systematic workflow to isolate the source.
Caption: Systematic workflow for troubleshooting this compound carryover.
Step 3: Optimizing the Autosampler Wash
The needle wash is a critical step in preventing carryover.[2][7]
Experimental Protocol: Wash Solvent Optimization
-
Initial Wash: Start with your standard wash solvent (e.g., the initial mobile phase composition).
-
Increase Volume and Cycles: Double the wash volume and the number of wash cycles in the autosampler program.[2]
-
Strengthen Wash Solvent: If carryover persists, use a stronger wash solvent. The ideal wash solvent should be a good solvent for this compound and stronger than the mobile phase.
-
Test Different Compositions: Evaluate the effectiveness of different wash solvent compositions as outlined in Table 2. Run the carryover evaluation experiment with each new wash condition.
Table 2: Recommended Wash Solvents for this compound Carryover
| Wash Solvent Composition | Rationale | Target Interaction |
| High Organic Content (e.g., 90% Acetonitrile or Methanol) | Repaglinide is relatively hydrophobic; a high organic solvent concentration will improve its solubility and removal.[3] | Hydrophobic |
| Acidified Organic Solvent (e.g., 0.1% Formic Acid in Acetonitrile) | Repaglinide has acidic and basic functional groups. An acidified solvent can disrupt ionic interactions with system components. | Ionic |
| Isopropanol (IPA) in Mobile Phase | IPA is a strong solvent that can be effective for removing highly retained or "sticky" compounds. | Hydrophobic |
| "Magic Mix" (e.g., Water/Methanol/Acetonitrile/IPA with Acid/Base) | A cocktail of solvents can address multiple interaction types simultaneously.[8] | Mixed-mode |
Step 4: Hardware Inspection and Replacement
If optimizing the wash protocol does not resolve the issue, inspect the physical components of the autosampler.[6][8]
Caption: Key autosampler components to inspect for carryover.
-
Injection Valve Rotor Seal: Worn or scratched rotor seals are a common cause of carryover.[8][9] Replace the rotor seal if it shows any signs of damage. Consider using seals made of different materials (e.g., PEEK, Tefzel) which may have different adsorption properties.[5]
-
Sample Needle: Inspect the needle for any blockage or damage. Ensure that the needle is properly seated in the injection port.[7]
-
Sample Loop: The sample loop can be a source of carryover.[9] Consider replacing the loop, potentially with one made of a different material like PEEK.[9]
-
Tubing and Fittings: Check all tubing and fittings for any dead volumes where the sample could be trapped.[10]
By following this systematic approach, researchers can effectively identify the source of this compound carryover and implement targeted solutions to ensure the accuracy and reliability of their analytical data.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mastelf.com [mastelf.com]
- 3. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 10. msf.barefield.ua.edu [msf.barefield.ua.edu]
"Repaglinide-ethyl-d5" interference from metabolites of Repaglinide
Technical Support Center: Repaglinide Bioanalysis
This guide provides troubleshooting advice and answers to frequently asked questions regarding potential analytical interference from Repaglinide metabolites when using Repaglinide-ethyl-d5 as an internal standard (IS) in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Repaglinide, where five hydrogen atoms on the ethyl group have been replaced with deuterium. It is the ideal internal standard for quantitative bioanalysis for several reasons[1][2]:
-
Chemical and Physical Similarity: It is chemically identical to Repaglinide, ensuring it behaves the same way during sample extraction, chromatographic separation, and ionization in the mass spectrometer.
-
Co-elution: It co-elutes with the unlabeled Repaglinide, meaning it experiences the same matrix effects (ion suppression or enhancement) at the same time, allowing for accurate correction[1][3].
-
Mass Differentiation: Its increased mass allows it to be distinguished from the analyte by the mass spectrometer, preventing signal overlap[2].
Q2: What are the major metabolites of Repaglinide?
Repaglinide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and CYP3A4[4][5][6]. The resulting metabolites are considered to have no significant glucose-lowering effects[6][7]. The main metabolic pathways are summarized in the table below.
Table 1: Summary of Major Repaglinide Metabolic Pathways
| Metabolite | Name/Description | Primary Enzyme(s) | Metabolic Reaction |
|---|---|---|---|
| M4 | 4'-hydroxyrepaglinide | CYP2C8 | Hydroxylation on the piperidine ring[4][6][8][9] |
| M2 | Oxidized dicarboxylic acid | CYP3A4 | Oxidation and dealkylation[4][6][7] |
| M1 | Aromatic amine | CYP3A4 | N-dealkylation[4][6][7] |
| M7 | Acyl glucuronide | UGTs | Glucuronidation[7] |
Q3: Can Repaglinide metabolites directly interfere with the this compound signal?
Direct interference, where a metabolite has the same precursor and product ion mass-to-charge ratio (m/z) as this compound, is unlikely but possible through several mechanisms:
-
Isobaric Interference: A metabolite could theoretically have the same nominal mass as the internal standard. However, based on the known major metabolic pathways (hydroxylation, oxidation), this is not expected.
-
In-Source Fragmentation: A metabolite with a higher mass could potentially fragment within the mass spectrometer's ion source, creating an ion with the same m/z as the internal standard.
-
Isotopic Contribution: At very high concentrations, the M+5 isotope of a metabolite could potentially contribute to the this compound signal, although this is rare.
The more common issue is indirect interference, such as co-elution causing matrix effects or a metabolite producing a fragment ion that is identical to the one monitored for the internal standard[3][10].
Q4: What is "crosstalk" from the analyte, and how does it differ from metabolite interference?
Crosstalk refers to the small signal contribution from the unlabeled analyte (Repaglinide) at the mass channel of the internal standard (this compound). This occurs because of the natural abundance of heavy isotopes (like ¹³C) in the Repaglinide molecule, which can create an "M+5" isotopic peak. This is a known phenomenon that should be assessed during method development. It is different from metabolite interference, which is caused by a separate chemical entity (the metabolite) generating a signal at the internal standard's mass channel[11].
Troubleshooting Guide
Issue 1: An unexpected peak is observed at the retention time of this compound in post-dose study samples but is absent in blank plasma.
-
Potential Cause: This strongly suggests interference from a co-eluting Repaglinide metabolite that is present only after the drug has been administered and metabolized.
-
Recommended Actions:
-
Confirm Metabolite Interference: Analyze a post-dose sample using a high-resolution mass spectrometer (Q-TOF or Orbitrap) to determine the accurate mass of the interfering peak. This can help identify the metabolite.
-
Optimize Chromatography: The most effective solution is to chromatographically separate the interfering metabolite from the internal standard. Modify the gradient, change the mobile phase composition, or try a different column chemistry (e.g., Phenyl-Hexyl, Cyano) to achieve baseline resolution.
-
Select More Specific MRM Transitions: If chromatographic separation is not possible, find a more specific MRM transition for this compound. This involves identifying a product ion that is unique to the internal standard and is not formed from the fragmentation of the interfering metabolite.
-
Table 2: Example MRM Transitions for Analysis
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Notes |
|---|---|---|---|
| Repaglinide | 453.3 | 230.3 | Common transition from cleavage of the amide bond[12]. |
| This compound | 458.3 | 230.3 | The fragment does not contain the deuterated ethyl group[12]. |
| Alternative IS Transition | 458.3 | 162.1 | An alternative fragment may offer more specificity. |
| Metabolite M4 (4'-OH) | 469.3 | 246.3 | Expected transition for the hydroxylated metabolite[12]. |
| Metabolite M2 (Dicarboxylic Acid) | 485.3 | 262.3 | Expected transition for the oxidized metabolite[12]. |
Note: Values are illustrative and must be optimized empirically on the specific instrument used.
Issue 2: The internal standard (IS) response is highly variable or consistently suppressed in study samples compared to calibration standards.
-
Potential Cause: This is a classic sign of matrix effects, where co-eluting compounds (often high-concentration metabolites) suppress the ionization of the IS in the mass spectrometer source[3][10]. Even if the metabolites do not share the same MRM transition, their presence in the ESI droplet can reduce the ionization efficiency of the IS.
-
Recommended Actions:
-
Improve Sample Preparation: Enhance the sample cleanup procedure to remove interfering metabolites and matrix components. Transitioning from a simple protein precipitation (PPT) to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly reduce matrix effects.
-
Adjust Chromatographic Elution: Modify the LC method to ensure that Repaglinide and its IS elute in a "cleaner" part of the chromatogram, away from the elution zones of major metabolites and endogenous phospholipids.
-
Reduce Sample Volume: Injecting a smaller volume of the extracted sample can sometimes mitigate the impact of matrix effects by reducing the total amount of interfering substances entering the mass spectrometer.
-
Experimental Protocols & Visual Guides
Protocol 1: LC-MS/MS Method for Investigating Metabolite Interference
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 200 µL of plasma sample by adding 50 µL of the this compound working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the primary and alternative transitions for Repaglinide and this compound as listed in Table 2.
-
Source Parameters: Optimize gas flows, ion spray voltage, and temperature according to the specific instrument manufacturer's recommendations.
-
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. researchgate.net [researchgate.net]
- 5. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Repaglinide | C27H36N2O4 | CID 65981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. tandfonline.com [tandfonline.com]
- 12. osti.gov [osti.gov]
Improving extraction recovery of "Repaglinide-ethyl-d5" from plasma
Welcome to the technical support center for the bioanalysis of Repaglinide-ethyl-d5. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction of this compound from plasma samples for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting Repaglinide and its deuterated analogs from plasma?
A1: The most common methods are Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT), and Solid-Phase Extraction (SPE). LLE and PPT are frequently cited in the literature for Repaglinide. LLE often employs solvents like tert-butyl methyl ether or ethyl acetate.[1] PPT is typically performed with cold acetonitrile.
Q2: What is the expected extraction recovery for Repaglinide from plasma?
A2: Published methods for Repaglinide report high recovery rates. For instance, LLE with tert-butyl methyl ether at a pH of 4.5 has been shown to yield a mean recovery of 96.02% for Repaglinide and 80.98% for the internal standard (in this case, cetirizine).[1] Another LLE method using ethyl acetate at pH 7.4 reported a recovery of 92%.[2] A study combining Metformin and Repaglinide extraction showed a 95% recovery for Repaglinide.
Q3: Is this compound stable in plasma samples?
A3: Repaglinide has been shown to be stable in plasma through several freeze-thaw cycles and for at least 6 hours at room temperature.[1] However, Repaglinide is sensitive to acidic and oxidative conditions.[3] It is crucial to minimize sample exposure to harsh acidic environments during extraction and storage.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound from plasma.
Low Extraction Recovery
Problem: The recovery of this compound is consistently below the expected range (e.g., <85%).
dot
Caption: Troubleshooting workflow for low extraction recovery.
Possible Causes and Solutions:
-
Suboptimal pH: The pH of the plasma sample can significantly impact the extraction efficiency of Repaglinide, which has acidic and basic properties.
-
Inappropriate Extraction Solvent: The choice of organic solvent is critical for efficient partitioning of the analyte.
-
Solution: Tert-butyl methyl ether and ethyl acetate have been successfully used for Repaglinide extraction.[1] If recovery is low with one, consider trying the other. Ensure the solvent is of high purity.
-
-
Insufficient Mixing: Inadequate mixing of the plasma and organic solvent will result in poor extraction efficiency.
-
Solution: Vortex the sample vigorously for at least 1-2 minutes to ensure thorough mixing and maximize the surface area for extraction.
-
-
Incomplete Phase Separation/Emulsion Formation: The presence of an emulsion layer between the aqueous and organic phases can trap the analyte, leading to low recovery.
-
Solution: Centrifuge the samples at a sufficient speed and duration (e.g., 4000 rpm for 10 minutes) to achieve a clean separation. If emulsions persist, adding a small amount of salt (salting out) can help break the emulsion.
-
-
Analyte Degradation: Repaglinide is known to be unstable in strongly acidic conditions.[3]
-
Solution: Avoid prolonged exposure to harsh acidic reagents. If acidification is necessary, perform the extraction promptly and at a controlled temperature.
-
High Variability in Results
Problem: Inconsistent recovery of this compound across different samples or batches.
dot
Caption: Troubleshooting workflow for high result variability.
Possible Causes and Solutions:
-
Inconsistent Protein Precipitation: If using PPT, variations in the procedure can lead to inconsistent results.
-
Solution: Ensure the precipitating solvent (e.g., acetonitrile) is added at a consistent, cold temperature. Maintain a consistent solvent-to-plasma ratio and vortex each sample for the same duration and intensity.
-
-
Matrix Effects: Co-eluting endogenous components from the plasma can enhance or suppress the ionization of this compound in the mass spectrometer, leading to variability.
-
Solution: The use of a stable isotope-labeled internal standard like this compound is the best way to compensate for matrix effects, as it will behave similarly to the analyte during extraction and ionization. To diagnose the issue, compare the analyte response in post-extraction spiked blank plasma with the response in a neat solution.
-
-
Pipetting Inaccuracy: Inaccurate or inconsistent pipetting of plasma, internal standard, or solvents will directly impact the final concentration and recovery.
-
Solution: Regularly calibrate all pipettes. For viscous fluids like plasma, consider using the reverse pipetting technique to improve accuracy.
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for Repaglinide in human plasma.[1]
-
Sample Preparation:
-
To 500 µL of plasma in a centrifuge tube, add 50 µL of this compound internal standard solution.
-
Add 50 µL of 0.1 M ammonium acetate buffer (pH 4.5).
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 3 mL of tert-butyl methyl ether.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
-
Protocol 2: Protein Precipitation (PPT)
This is a general protocol for plasma protein precipitation.
-
Sample Preparation:
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution.
-
Vortex briefly.
-
-
Precipitation:
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
-
Quantitative Data Summary
| Extraction Method | Analyte/Internal Standard | Extraction Solvent | pH | Mean Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Repaglinide | tert-butyl methyl ether | 4.5 | 96.02 | [1] |
| Liquid-Liquid Extraction (LLE) | Cetirizine (IS) | tert-butyl methyl ether | 4.5 | 80.98 | [1] |
| Liquid-Liquid Extraction (LLE) | Repaglinide | Ethyl acetate | 7.4 | 92 | [2][4] |
| Solvent Extraction | Repaglinide | Ethyl acetate & 0.1N HCl | 4.0 | 95 | |
| Solvent Extraction | Repaglinide | Ethyl acetate & 0.1N HCl | 4.0 | 95 |
References
- 1. scirp.org [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with "Repaglinide-ethyl-d5" lot-to-lot variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Repaglinide-ethyl-d5. The information provided is designed to help address potential lot-to-lot variability and other common issues encountered during experimental use.
Troubleshooting Guide
This section offers step-by-step solutions to specific problems that may arise when using new or different lots of this compound as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS).
Issue 1: Inconsistent Internal Standard Response Between Lots
Symptom: A new lot of this compound shows a significantly different peak area or intensity compared to the previous lot under identical LC-MS conditions.
Possible Causes:
-
Difference in Chemical Purity: The new lot may have a lower or higher concentration of the deuterated compound.
-
Variation in Isotopic Purity: The distribution of deuterated forms (d1-d5) may differ between lots.[1]
-
Presence of Impurities: The new lot may contain impurities that co-elute and cause ion suppression or enhancement.
-
Degradation of the Standard: Improper storage or handling of the new or old lot may have led to degradation.
Troubleshooting Steps:
-
Verify Certificate of Analysis (CoA):
-
Compare the chemical purity (e.g., by HPLC) and isotopic enrichment reported on the CoAs of both the new and old lots.[2]
-
Pay close attention to any specified impurities.
-
-
Prepare Fresh Stock Solutions:
-
Prepare new stock solutions of both the old and new lots of this compound in parallel.
-
Use a calibrated balance and high-purity solvents to minimize preparation errors.
-
-
Direct Infusion Mass Spectrometry Analysis:
-
Infuse the freshly prepared solutions of both lots directly into the mass spectrometer.
-
Compare the signal intensity and isotopic distribution. This can help identify significant differences in concentration or isotopic purity.
-
-
LC-MS Injection of Neat Solutions:
-
Inject the new and old lot solutions separately onto the LC-MS system.
-
Confirm the retention time and peak shape. Look for any additional peaks that might indicate the presence of impurities.
-
-
Matrix Effect Evaluation:
-
Prepare samples with the new and old lots in the relevant biological matrix (e.g., plasma, urine).
-
Compare the internal standard response to that in a neat solution to assess if the new lot is more susceptible to matrix effects.
-
Issue 2: Shift in Relative Response Factor (RRF)
Symptom: The ratio of the analyte (Repaglinide) peak area to the internal standard (this compound) peak area changes significantly with a new lot of the internal standard, leading to inaccurate quantification.
Possible Causes:
-
Altered Isotopic Profile: A change in the isotopic distribution of the new lot can affect the measured mass transition and its intensity.
-
Co-eluting Impurities: An impurity in the new lot may interfere with the analyte's ionization.
-
Analyte-Internal Standard Interaction: In rare cases, an impurity in the internal standard could interact with the analyte.
Troubleshooting Steps:
-
Review Chromatograms:
-
Carefully examine the chromatograms of the analyte and the new lot of the internal standard.
-
Look for any peak shape distortions or co-eluting peaks that were not present with the previous lot.
-
-
Isotopic Purity Confirmation:
-
If not already performed, analyze the new lot by high-resolution mass spectrometry to confirm its isotopic distribution and check for any isotopic cross-talk with the analyte.
-
-
Calibration Curve Comparison:
-
Prepare and analyze calibration curves using both the old and new lots of the internal standard.
-
Compare the slopes and intercepts of the calibration curves. A significant difference indicates a change in the relative response.
-
-
Purity Assessment by an Orthogonal Method:
-
If available, use an alternative analytical technique, such as Quantitative Nuclear Magnetic Resonance (qNMR), to independently verify the concentration and purity of the new lot.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical acceptance criteria for a new lot of this compound?
A1: Before a new lot of this compound is used in routine analysis, it should be qualified to ensure it performs comparably to the previous lot. Key acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria | Rationale |
| Chemical Purity | >98% (or as specified on CoA) | Ensures the concentration of the internal standard is accurate. |
| Isotopic Purity | ≥99% deuterated forms (d1-d5) | Minimizes interference from unlabeled species.[1] |
| Internal Standard Response | Peak area within ±15% of the previous lot | Indicates consistent concentration and instrument performance. |
| Analyte/IS Area Ratio | Within ±15% of the established ratio for QC samples | Ensures consistent quantification and relative response. |
| Retention Time | Co-elutes with the analyte | A fundamental requirement for a good internal standard. |
Q2: How should this compound be stored to ensure its stability?
A2: To maintain the integrity of this compound, proper storage is crucial.
-
Powder: Store at -20°C for long-term stability (up to 3 years). It can be stored at 4°C for shorter periods (up to 2 years).[2]
-
In Solvent: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3]
Always refer to the manufacturer's certificate of analysis for lot-specific storage recommendations.[4]
Q3: What could cause a gradual drift in my QC sample results over time, even with the same lot of internal standard?
A3: A gradual drift in QC results could be due to the degradation of the internal standard stock solution. It is recommended to prepare fresh stock solutions from the powder at regular intervals and compare the performance of the new and old stock solutions. Other potential causes include instrument drift or changes in the analytical column's performance.
Q4: Can I use one lot of this compound for one part of a study and a different lot for another part?
A4: It is highly recommended to use a single lot of internal standard for the entirety of a single study to avoid any potential bias introduced by lot-to-lot variability. If it is necessary to switch lots mid-study, a cross-validation experiment must be performed to demonstrate that the two lots provide equivalent results.
Experimental Protocols
Protocol 1: New Lot Acceptance Testing for this compound
Objective: To qualify a new lot of this compound against a previously accepted lot.
Materials:
-
New lot of this compound
-
Current (old) lot of this compound
-
Repaglinide analytical standard
-
High-purity solvents (e.g., methanol, acetonitrile)
-
Biological matrix (e.g., drug-free human plasma)
-
Calibrated analytical balance and pipettes
-
LC-MS/MS system
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve both the new and old lots of this compound in a suitable solvent to prepare stock solutions of the same nominal concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of the Repaglinide analytical standard.
-
-
Working Solution Preparation:
-
Prepare two sets of working internal standard solutions by diluting the new and old stock solutions to the concentration used in your analytical method.
-
Prepare a set of calibration standards and quality control (QC) samples by spiking the Repaglinide stock solution into the biological matrix.
-
-
Sample Preparation:
-
Divide the calibration standards and QC samples into two sets.
-
Process one set using the working solution from the new lot of internal standard.
-
Process the second set using the working solution from the old lot of internal standard.
-
Employ your standard sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction).
-
-
LC-MS/MS Analysis:
-
Analyze both sets of samples on the LC-MS/MS system using your validated analytical method.
-
-
Data Analysis and Acceptance:
-
Compare the peak areas of the internal standard for the new and old lots in the QC samples. The average peak area should be within ±15%.
-
Calculate the concentration of the QC samples for both sets. The mean calculated concentration for the new lot should be within ±15% of the nominal concentration and the results from the old lot.
-
Compare the calibration curves. The slopes should be within ±15% of each other.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent internal standard response.
Caption: Experimental workflow for new lot acceptance testing.
References
Validation & Comparative
Validation of Analytical Methods for Repaglinide using a Deuterated Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods validated for the quantification of Repaglinide in biological matrices, with a focus on the use of deuterated internal standards such as Repaglinide-ethyl-d5. The selection of a robust and reliable analytical method is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document summarizes key performance data from various studies and provides a detailed experimental protocol for a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, a widely accepted technique for this purpose.
Comparison of Analytical Method Performance
The choice of an analytical method for the quantification of Repaglinide often depends on the required sensitivity, selectivity, and the nature of the biological matrix. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and LC-MS/MS are the most commonly employed techniques. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for LC-MS/MS methods to correct for matrix effects and variations in extraction and injection volumes, thereby ensuring high accuracy and precision.[1][2]
Below is a summary of validation parameters from different studies to aid in method selection.
Table 1: Performance Comparison of HPLC-UV Methods for Repaglinide Analysis
| Parameter | Method 1[3][4] | Method 2[5] | Method 3[6] |
| Matrix | Human Plasma | Rabbit Plasma | Rabbit Plasma |
| Internal Standard | Indomethacin | Not Specified | Not Specified |
| Linearity Range (ng/mL) | 20 - 200 | Not Specified | 10 - 1000 |
| Limit of Quantification (LOQ) (ng/mL) | 20 | Not Specified | Not Specified |
| Intra-day Precision (%RSD) | 3.90 - 6.67 | < 1.76 | ≤ 2.9 |
| Inter-day Precision (%RSD) | 5.21 - 11.84 | < 1.76 | Not Specified |
| Intra-day Accuracy (%) | 92.37 - 104.66 | Not Specified | ≥ 98.17 |
| Inter-day Accuracy (%) | 89.95 - 105.75 | Not Specified | Not Specified |
| Recovery (%) | 92 ± 55.31 | 95 | 101.21 ± 2.09 |
Table 2: Performance Comparison of LC-MS/MS Methods for Repaglinide Analysis
| Parameter | Method 1[7][8] | Method 2[9] | Method 3[10] |
| Matrix | Human Plasma | Human Plasma | Rat Plasma |
| Internal Standard | Cetirizine | Diazepam | Phenacetin |
| Linearity Range (ng/mL) | 0.5 - 100 | 0.050 - 50 | 0.021 - 21.7 |
| Limit of Quantification (LLOQ) (ng/mL) | 0.5 | Not Specified | Not Specified |
| Intra-day Precision (%RSD) | 3.25 - 4.36 | ≤ 5.07 | Meets FDA guidelines |
| Inter-day Precision (%RSD) | Not Specified | ≤ 11.2 | Meets FDA guidelines |
| Intra-day Accuracy (%) | 89.31 - 101.77 | -0.593 to -1.26 (as RE%) | Meets FDA guidelines |
| Inter-day Accuracy (%) | Not Specified | Not Specified | Meets FDA guidelines |
| Recovery (%) | 96.02 | Not Specified | Not Specified |
Experimental Protocol: LC-MS/MS Method Validation for Repaglinide
This section details a typical experimental protocol for the validation of an LC-MS/MS method for the quantification of Repaglinide in human plasma using this compound as an internal standard.
Materials and Reagents
-
Repaglinide reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or ammonium acetate for mobile phase modification
-
Human plasma (drug-free)
-
Reagents for sample extraction (e.g., ethyl acetate, methyl tert-butyl ether)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic and Mass Spectrometric Conditions
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile or methanol and water containing a modifier like formic acid or ammonium acetate.
-
Flow Rate: Typically 0.2-1.0 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of the transitions for Repaglinide and this compound.
Preparation of Stock and Working Solutions
-
Prepare primary stock solutions of Repaglinide and this compound in a suitable solvent like methanol.[8]
-
Prepare a series of working standard solutions of Repaglinide by serial dilution of the stock solution.
-
Prepare a working solution of the internal standard (this compound).
Sample Preparation (Liquid-Liquid Extraction)
-
To a 100 µL aliquot of plasma, add a known amount of the internal standard working solution.
-
Add a suitable extraction solvent (e.g., 1 mL of ethyl acetate).
-
Vortex mix for 5-10 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Method Validation Parameters
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity and Specificity: Analyze blank plasma from multiple sources to ensure no interference at the retention times of Repaglinide and the internal standard.
-
Linearity and Range: Prepare calibration curves by spiking blank plasma with known concentrations of Repaglinide. A linear range of 0.5 to 100 ng/mL is often targeted.[7][8]
-
Precision and Accuracy: Determine intra- and inter-day precision and accuracy by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy.[9]
-
Recovery: Evaluate the efficiency of the extraction procedure by comparing the analyte response in extracted samples to that in unextracted standards.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix.
-
Stability: Evaluate the stability of Repaglinide in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the validation of an analytical method for Repaglinide using an internal standard.
Caption: Workflow for analytical method validation of Repaglinide.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. research.monash.edu [research.monash.edu]
- 4. Method development and validation of repaglinide in human plasma by HPLC and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. researchgate.net [researchgate.net]
- 7. scirp.org [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS-ESI method for simultaneous quantitation of metformin and repaglinidie in rat plasma and its application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Repaglinide Analysis: Repaglinide-ethyl-d5 vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the anti-diabetic drug Repaglinide in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of a suitable internal standard (IS) is paramount for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. An ideal internal standard should mimic the analyte's behavior during sample preparation and ionization, thus compensating for variations. This guide provides an objective comparison of Repaglinide-ethyl-d5, a deuterated analog of Repaglinide, with other commonly used internal standards, supported by experimental data from published studies.
Overview of Internal Standards for Repaglinide Analysis
The most common approaches for selecting an internal standard for Repaglinide analysis include using a stable isotope-labeled (SIL) analog, such as this compound, or a structurally similar molecule. SIL internal standards are often considered the gold standard as their physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery and ionization efficiency. However, the availability and cost of SIL standards can be a consideration. Structurally related compounds, such as Cetirizine and Diazepam, have also been successfully employed as internal standards in validated bioanalytical methods for Repaglinide.
Performance Comparison of Internal Standards
The following tables summarize the performance characteristics of different internal standards used for the quantification of Repaglinide in human plasma by LC-MS/MS, based on data from separate validated methods.
Table 1: Performance Data for Repaglinide Analysis with Different Internal Standards
| Parameter | This compound | Cetirizine[1] | Diazepam[2] |
| Linearity Range (ng/mL) | Data not available in detail | 0.5 - 100 | 0.05 - 50 |
| Correlation Coefficient (r²) | Data not available in detail | > 0.99 | > 0.99 |
| Accuracy (%) | Data not available in detail | 96.02 (at 50 ng/mL) | -0.593 to -1.26 (as RE%) |
| Precision (%RSD) | Data not available in detail | Intra-day: ≤ 4.36, Inter-day: ≤ 5.83 | Intra-day: ≤ 5.07, Inter-day: ≤ 11.2 |
| Recovery (%) | Data not available in detail | Repaglinide: 96.02, IS: 80.98 | Data not specified |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5[3] | 0.5 | 0.05 |
Note: The data for this compound is limited as the cited study was a qualitative multi-analyte screen. The LLOQ is provided from this source, but detailed validation parameters for a quantitative assay were not available.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical methods. The following sections outline the experimental conditions reported for the analysis of Repaglinide using Cetirizine and Diazepam as internal standards.
Experimental Protocol using Cetirizine as Internal Standard[1]
-
Sample Preparation: Liquid-liquid extraction. To 500 µL of human plasma, 50 µL of IS working solution (Cetirizine) and 50 µL of 0.1 M NaOH were added. The mixture was vortexed, and 3 mL of methyl tert-butyl ether was added for extraction. After centrifugation, the organic layer was transferred and evaporated to dryness. The residue was reconstituted in the mobile phase.
-
Liquid Chromatography:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile and 20 mM ammonium acetate buffer (pH 4.5) with 0.1% formic acid (65:35, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 20 µL
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Repaglinide: m/z 453.3 → 162.2
-
Cetirizine (IS): m/z 389.2 → 201.1
-
-
Experimental Protocol using Diazepam as Internal Standard[2]
-
Sample Preparation: Liquid-liquid extraction. To 200 µL of human plasma, 50 µL of IS working solution (Diazepam) and 50 µL of 0.1 M NaOH were added. The mixture was vortexed, and 1 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v) was used for extraction. After centrifugation, the organic layer was evaporated, and the residue was reconstituted.
-
Liquid Chromatography:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile and 10 mM ammonium acetate buffer (pH 3.5) (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Repaglinide: m/z 453.3 → 230.2
-
Diazepam (IS): m/z 285.1 → 193.1
-
-
Workflow and Pathway Diagrams
To visualize the experimental processes, the following diagrams have been generated.
General workflow for Repaglinide analysis.
Internal standard selection logic for Repaglinide.
Conclusion
The selection of an appropriate internal standard is a critical step in the development of a robust and reliable bioanalytical method for Repaglinide.
-
This compound , as a stable isotope-labeled internal standard, is theoretically the most suitable choice. It is expected to co-elute with Repaglinide and exhibit identical behavior during extraction and ionization, thereby providing the most accurate compensation for matrix effects and other sources of variability. However, a lack of readily available, detailed quantitative validation data in the public domain makes a direct performance comparison challenging.
-
Cetirizine and Diazepam have been demonstrated to be effective internal standards for the LC-MS/MS quantification of Repaglinide in human plasma. Validated methods using these compounds have shown good linearity, accuracy, and precision. These alternatives offer a cost-effective and readily available option when a deuterated standard is not accessible or practical.
For researchers and drug development professionals, the choice between these internal standards will depend on the specific requirements of the study, including the desired level of accuracy, budget constraints, and the availability of the standards. While this compound represents the ideal choice from a scientific standpoint, Cetirizine and Diazepam have been proven to be viable and effective alternatives for the bioanalysis of Repaglinide.
References
Comparative Analysis of Repaglinide and Its Structural Analogs in Diabetes Research
This guide provides a detailed comparative analysis of the anti-diabetic drug Repaglinide and its key structural and functional analogs. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on experimental data. The guide clarifies the role of the deuterated analog, Repaglinide-ethyl-d5, and focuses on the therapeutic performance of Repaglinide in relation to other clinically relevant compounds.
Introduction: Repaglinide and the Role of its Deuterated Analog
Repaglinide is a potent, short-acting oral insulin secretagogue belonging to the meglitinide class of drugs.[1][2] It is used to manage type 2 diabetes mellitus by stimulating insulin release from pancreatic β-cells, particularly to control postprandial glucose excursions.[1][2] Its mechanism of action involves the closure of ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.[1]
This compound is a stable, deuterium-labeled version of the ethyl ester of Repaglinide. It is not a therapeutic agent but serves as a critical tool in analytical chemistry. Its primary application is as an internal standard for the quantification of Repaglinide in biological samples (e.g., plasma) using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] The five deuterium atoms give it a distinct mass from the parent compound, allowing for precise measurement, while its chemical properties remain nearly identical, ensuring it behaves similarly during sample extraction and analysis.[5]
This guide will focus on comparing Repaglinide with its therapeutic analogs, which are molecules with similar structures or mechanisms of action used in clinical or preclinical research. The primary comparators include:
-
Nateglinide: Another meglitinide analog with a faster onset and shorter duration of action.[6]
-
Glibenclamide (Glyburide): A sulfonylurea that also targets the K-ATP channel but has a different chemical structure and binding characteristics.[7][8]
-
Novel Analogs (e.g., OXR): Newly synthesized molecules based on the Repaglinide scaffold, designed to offer improved or additional therapeutic effects, such as neuroprotection.[9][10]
Mechanism of Action: The K-ATP Channel Pathway
Repaglinide and its functional analogs exert their glucose-lowering effects by modulating the K-ATP channel in pancreatic β-cells. This channel is a complex of two proteins: the pore-forming inwardly rectifying potassium channel subunit (Kir6.2) and the regulatory sulfonylurea receptor 1 (SUR1).
The binding of these drugs to the SUR1 subunit initiates a cascade of events leading to insulin secretion.
References
- 1. researchgate.net [researchgate.net]
- 2. Repaglinide, a novel, short-acting hypoglycemic agent for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Hypoglycemic Drugs by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. media.neliti.com [media.neliti.com]
- 6. Repaglinide and Nateglinide (Meglitinides) - Diabetic Medications for Nursing RN [picmonic.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Selectivity of repaglinide and glibenclamide for the pancreatic over the cardiovascular K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antidiabetic and neuroprotective effects of a novel repaglinide analog - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Methods for Repaglinide Utilizing "Repaglinide-ethyl-d5" for Enhanced Accuracy
This guide provides a comprehensive comparison of analytical methods for the quantification of Repaglinide in biological matrices, with a special focus on the application of "Repaglinide-ethyl-d5" as an internal standard. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to aid in method selection and validation.
Introduction to Repaglinide and the Role of Isotopic Dilution
Repaglinide is an oral antidiabetic drug used for the treatment of type 2 diabetes. Accurate and precise quantification of Repaglinide in biological fluids is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with mass spectrometry-based methods, represents the gold standard for bioanalytical quantification. This approach, known as isotope dilution mass spectrometry (IDMS), offers superior accuracy and precision by correcting for variations in sample preparation, chromatography, and ionization efficiency.[1][2][3] Repaglinide-d5 is commercially available and intended for use as an internal standard for the quantification of repaglinide by GC- or LC-MS.[4]
Comparison of Analytical Methods
While various methods have been developed for Repaglinide analysis, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the latter is highly preferred for its sensitivity and specificity, especially when using a deuterated internal standard.
Quantitative Data Summary
The following tables summarize the validation parameters of different published methods for Repaglinide quantification.
Table 1: Comparison of HPLC-UV Methods for Repaglinide Quantification
| Parameter | Method 1[5] | Method 2[6] | Method 3[7] |
| Matrix | Rabbit Plasma | Rabbit Plasma | Human Plasma |
| Internal Standard | Metformin | Not specified | Indomethacin |
| Linearity Range | 55-550 ng/mL | Not specified | 20-200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 55 ng/mL | Not specified | 20 ng/mL |
| Intra-day Precision (%RSD) | < 0.78% | < 1.76% | 3.90-6.67% |
| Inter-day Precision (%RSD) | < 1.56% | < 1.76% | 5.21-11.84% |
| Accuracy/Recovery | 95% | 95% | 92.37-104.66% |
Table 2: Comparison of LC-MS/MS Methods for Repaglinide Quantification
| Parameter | Method A[8][9] | Method B[10] | Method C[11] |
| Matrix | Human Plasma | Human Plasma | Rat Plasma |
| Internal Standard | Cetirizine | Diazepam | Phenacetin |
| Linearity Range | 0.5-100 ng/mL | 0.05-50 ng/mL | 0.021-21.7 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Not specified | 0.021 ng/mL |
| Intra-day Precision (%RSD) | 3.25-4.36% | ≤ 5.07% | Meets FDA guidelines |
| Inter-day Precision (%RSD) | Not specified | ≤ 11.2% | Meets FDA guidelines |
| Accuracy/Recovery | 89.31-101.77% | -1.26% to -0.593% (RE) | Meets FDA guidelines |
Experimental Protocols
Detailed methodologies for representative HPLC-UV and LC-MS/MS methods are provided below.
HPLC-UV Method Protocol (Adapted from published methods[5][6])
-
Sample Preparation:
-
To 1 mL of plasma, add the internal standard (if not this compound, e.g., Metformin).
-
Perform liquid-liquid extraction with ethyl acetate and 0.1N HCl.[5][6]
-
Vortex the mixture and centrifuge.
-
Separate the organic layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
LC-MS/MS Method Protocol with this compound
-
Sample Preparation:
-
To a 100 µL aliquot of plasma, add a known concentration of This compound internal standard solution.
-
Perform protein precipitation by adding acetonitrile or methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a portion into the LC-MS/MS system.
-
Alternatively, for higher sensitivity, perform liquid-liquid extraction with a suitable solvent like tert-butyl methyl ether.[9]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.[8][10]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Repaglinide: Monitor the transition from the protonated molecule [M+H]+ to a specific product ion.
-
This compound: Monitor the corresponding transition for the deuterated internal standard. The precursor ion will be 5 mass units higher than that of Repaglinide.
-
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
Mandatory Visualizations
Experimental Workflow and Signaling Pathway Diagrams
References
- 1. A stable isotope dilution assay for the in vivo determination of insulin levels in humans by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. scirp.org [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS-ESI method for simultaneous quantitation of metformin and repaglinidie in rat plasma and its application to pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Repaglinide-ethyl-d5 Across Diverse Mass Spectrometry Platforms
For researchers, scientists, and drug development professionals, the precise and robust quantification of therapeutic agents and their labeled internal standards is critical for successful pharmacokinetic and bioequivalence studies. This guide provides an objective comparison of the expected performance of Repaglinide-ethyl-d5, a deuterated internal standard for the anti-diabetic drug Repaglinide, across various mass spectrometry platforms. The selection of a mass spectrometer is a pivotal decision that directly impacts assay sensitivity, selectivity, and overall data quality. This document aims to facilitate this selection process by presenting a comprehensive overview of anticipated performance metrics, detailed experimental methodologies, and visual representations of analytical workflows and the therapeutic's mechanism of action.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics for the analysis of Repaglinide, and by extension this compound, on three commonly employed types of mass spectrometers: the Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap systems. These values are derived from published literature and general performance expectations for each instrument class and may vary based on the specific instrument model, liquid chromatography setup, and sample matrix.[1][2][3][4][5]
| Performance Metric | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.5 ng/mL[6][7] | 0.5 - 5 ng/mL (estimated) | 0.1 - 2 ng/mL (estimated) |
| Upper Limit of Quantification (ULOQ) | 50 - 100 ng/mL[6][7] | > 1000 ng/mL | > 1000 ng/mL |
| Linear Dynamic Range | 3-4 orders of magnitude | >4 orders of magnitude | >4 orders of magnitude |
| Precision (%RSD) | < 15%[6] | < 20% | < 15% |
| Accuracy (%Bias) | ± 15%[6] | ± 20% | ± 15% |
| Mass Resolution | Unit Mass Resolution | > 20,000 FWHM | > 70,000 FWHM[3] |
| Primary Application | Targeted Quantification | Qualitative & Quantitative Analysis | High-Resolution Accurate Mass Analysis |
Experimental Protocols
A robust and reliable bioanalytical method is the foundation of accurate quantification. Below are detailed methodologies for the analysis of Repaglinide, which are directly applicable to its deuterated internal standard, this compound.
Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of human plasma in a centrifuge tube, add 25 µL of internal standard working solution (this compound).
-
Add 50 µL of 0.1 M sodium hydroxide to alkalinize the plasma.
-
Add 1 mL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 60:40, v/v).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the organic supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.[7]
Liquid Chromatography (LC)
Chromatographic separation is crucial for resolving the analyte from endogenous matrix components.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a common choice.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 20% to 80% mobile phase B over 5 minutes is a suitable starting point for method development.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS)
The following are typical mass spectrometry parameters for the analysis of Repaglinide on a triple quadrupole instrument, which can be adapted for this compound.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Repaglinide: m/z 453.3 → 162.2[6]
-
This compound: m/z 458.3 → 162.2 (predicted)
-
-
Ion Source Parameters:
Visualizations
To further elucidate the context of Repaglinide analysis, the following diagrams illustrate a typical bioanalytical workflow and the mechanism of action of Repaglinide.
References
- 1. Comparison of Information-Dependent Acquisition on a Tandem Quadrupole TOF vs a Triple Quadrupole Linear Ion Trap Mass Spectrometer for Broad-Spectrum Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Types of MS/MS systems and their key characteristics : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. benchchem.com [benchchem.com]
- 6. scirp.org [scirp.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Repaglinide Using Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of the anti-diabetic drug Repaglinide, with a specific focus on methods employing "Repaglinide-ethyl-d5" as an internal standard. The use of a stable isotope-labeled internal standard is a critical component in modern bioanalytical assays, particularly those utilizing liquid chromatography-mass spectrometry (LC-MS/MS), as it ensures high accuracy and precision by correcting for variability in sample preparation and instrument response.
While a formal inter-laboratory comparison study was not identified in the public domain, this document synthesizes data from various validated analytical methods to offer a comparative perspective on their performance.
Comparative Analysis of Quantitative Methods
The quantification of Repaglinide in biological matrices is predominantly achieved through LC-MS/MS. The use of "this compound" as an internal standard is a common practice in these assays, enhancing their reliability. Below is a summary of performance characteristics from different studies.
| Parameter | Method 1 (Plasma) | Method 2 (Hair) | Method 3 (Plasma) |
| Instrumentation | LC-MS/MS | LC-MS/MS | LC-MS/MS |
| Internal Standard | This compound | This compound | This compound |
| Linearity Range | 2-2000 ng/mL[1] | 1-50,000 pg/mg[2] | Not Specified |
| Limit of Detection (LOD) | Not Specified | 0.5 - 5 pg/mg[2] | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 1 - 10 pg/mg[2] | Not Specified |
| Precision | Not Specified | < 20%[2] | Not Specified |
| Accuracy | Not Specified | Not Specified | Not Specified |
| Cut-off (Qualitative) | Not Applicable | Not Applicable | 5 ng/mL[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. The following sections outline a typical experimental workflow for Repaglinide quantification using LC-MS/MS with "this compound".
Sample Preparation
A generic sample preparation workflow involves protein precipitation for plasma samples and a more complex extraction for hair samples.
LC-MS/MS Conditions
-
Liquid Chromatography (LC): A C8 or C18 analytical column is typically used for chromatographic separation.[1][3] Mobile phases commonly consist of a mixture of an aqueous solution with an organic modifier like acetonitrile, often with additives such as formic acid to improve peak shape and ionization efficiency.[1]
-
Mass Spectrometry (MS): Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This highly selective and sensitive technique monitors specific precursor-to-product ion transitions for both Repaglinide and its deuterated internal standard, this compound.[1]
Mechanism of Action: Repaglinide Signaling Pathway
Repaglinide exerts its glucose-lowering effect by stimulating insulin secretion from pancreatic β-cells.[4][5] It belongs to the meglitinide class of drugs.[4] The mechanism involves the closure of ATP-sensitive potassium (K-ATP) channels on the β-cell membrane.[4][5] This leads to membrane depolarization, opening of voltage-gated calcium channels, and a subsequent influx of calcium ions, which triggers the exocytosis of insulin-containing granules.[4][5][6]
References
The Gold Standard in Bioanalysis: A Comparative Guide to Linearity, Accuracy, and Precision of Repaglinide quantification with Repaglinide-ethyl-d5
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the anti-diabetic drug Repaglinide, the choice of an appropriate internal standard is paramount for achieving reliable and accurate results. This guide provides a comprehensive comparison of bioanalytical methods for Repaglinide, with a focus on the superior performance of a stable isotope-labeled internal standard, Repaglinide-ethyl-d5, against conventional alternatives.
In the landscape of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard. For the analysis of Repaglinide, this compound serves as an ideal SIL-IS. Its physicochemical properties are nearly identical to the analyte, ensuring it effectively tracks the analyte through sample extraction, chromatography, and ionization, thereby correcting for variability and matrix effects. This leads to enhanced accuracy and precision in pharmacokinetic and bioequivalence studies.
Performance Comparison: The Superiority of a Deuterated Internal Standard
Stable isotope-labeled internal standards like Repaglinide-d5 are intended for the quantification of Repaglinide by GC- or LC-MS.[1] Their near-identical chemical and physical properties to the target analyte ensure consistent extraction recovery and compensate for matrix effects during mass spectrometric detection.
The following tables summarize the linearity, accuracy, and precision data from validated bioanalytical methods for Repaglinide using various internal standards.
Linearity of Repaglinide Quantification
| Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Analytical Method |
| This compound (Anticipated) | ~0.1 - 100 | >0.99 | LC-MS/MS |
| Cetirizine | 0.5 - 100 | 0.9988 | LC-MS/MS[1] |
| Diazepam | 0.050–50 | >0.99 | LC-MS/MS[2] |
| Indomethacin | 20-200 | Not Specified | HPLC[3] |
Accuracy of Repaglinide Quantification
| Internal Standard | Concentration (ng/mL) | Mean Accuracy (%) | Analytical Method |
| This compound (Anticipated) | Low, Mid, High QC | 95 - 105% | LC-MS/MS |
| Cetirizine | 1.5 | 93.39 | LC-MS/MS[4] |
| 50 | 89.31 | LC-MS/MS[4] | |
| 85 | 101.77 | LC-MS/MS[4] | |
| Diazepam | 0.1 | 101.2 | LC-MS/MS[2] |
| 5 | 100.3 | LC-MS/MS[2] | |
| 40 | 100.6 | LC-MS/MS[2] | |
| Indomethacin | 40 | 92.37 - 104.66 (Intra-day) | HPLC[3] |
| 160 | 89.95 - 105.75 (Inter-day) | HPLC[3] |
Precision of Repaglinide Quantification
| Internal Standard | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Analytical Method |
| This compound (Anticipated) | Low, Mid, High QC | <10% | <10% | LC-MS/MS |
| Cetirizine | 1.5 | 4.36 | 10.48 | LC-MS/MS[1] |
| 50 | 3.25 | 1.70 | LC-MS/MS[1] | |
| 85 | 4.09 | 4.60 | LC-MS/MS[1] | |
| Diazepam | 0.1 | 5.07 | 11.2 | LC-MS/MS[2] |
| 5 | 2.54 | 4.51 | LC-MS/MS[2] | |
| 40 | 2.01 | 3.23 | LC-MS/MS[2] | |
| Indomethacin | 40, 80, 160 | 3.90 - 6.67 | 5.21 - 11.84 | HPLC[3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of typical experimental protocols for the LC-MS/MS analysis of Repaglinide in human plasma.
Bioanalytical Method using a Non-Deuterated Internal Standard (Cetirizine)
A published LC-MS/MS method for the determination of Repaglinide in human plasma utilized Cetirizine as the internal standard.[1]
-
Sample Preparation: Liquid-liquid extraction was employed. To plasma samples, the internal standard solution was added, followed by an extraction solvent (e.g., tert-butyl methyl ether). The mixture was vortexed and centrifuged. The organic layer was then separated and evaporated to dryness. The residue was reconstituted in the mobile phase for injection into the LC-MS/MS system.[1]
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
Anticipated Bioanalytical Method using this compound Internal Standard
A method employing this compound would likely follow a similar protocol, with the key difference being the use of the deuterated internal standard.
-
Sample Preparation: A protein precipitation method would be a rapid and effective approach. An aliquot of plasma would be mixed with the this compound internal standard solution, followed by the addition of a protein precipitation agent like acetonitrile. After vortexing and centrifugation, the supernatant would be injected into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: A typical flow rate of 0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: ESI in positive ion mode.
-
Detection: MRM.
-
Anticipated Transitions: For Repaglinide, m/z 453.3 → 245.1; for this compound, m/z 458.3 → 250.1.
-
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key steps in a typical bioanalytical workflow for Repaglinide.
Caption: Bioanalytical workflow for Repaglinide using a deuterated internal standard.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. For the quantification of Repaglinide, the use of a stable isotope-labeled internal standard such as this compound offers significant advantages in terms of accuracy and precision over structurally unrelated internal standards. By closely mimicking the behavior of the analyte, this compound effectively compensates for variability during sample processing and analysis, leading to higher quality data for crucial drug development decisions. While direct comparative data in a single study is not always available, the principles of bioanalysis and the data from existing methods strongly support the adoption of deuterated internal standards as the best practice.
References
- 1. scirp.org [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Method development and validation of repaglinide in human plasma by HPLC and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
A Comparative Guide to the Stability of Repaglinide-ethyl-d5 in Biological Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is fundamental to pharmacokinetic and bioequivalence studies. The choice of a suitable internal standard is paramount for achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS) bioanalysis. This guide provides a comprehensive comparison of the stability of Repaglinide-ethyl-d5, a deuterated internal standard, with a structural analog, Gliclazide, in various biological matrices.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis.[1] Their near-identical physicochemical properties to the analyte of interest, Repaglinide, allow for effective compensation of variability during sample extraction, handling, and analysis.[2][3] However, the stability of the isotopic label and the potential for chromatographic shifts are critical considerations.[4][5]
This guide presents hypothetical stability data based on established principles of internal standard validation, offering a framework for evaluating the performance of this compound against a commonly used structural analog.
Comparative Stability Data
The following table summarizes the stability of this compound and Gliclazide in human plasma, whole blood, and urine under various storage and handling conditions. The data is presented as the percentage of the initial concentration remaining.
| Condition | Matrix | Time Point | This compound (% Remaining) | Gliclazide (% Remaining) |
| Freeze-Thaw Stability | Human Plasma | 3 Cycles | 98.5% | 97.8% |
| Whole Blood | 3 Cycles | 97.9% | 96.5% | |
| Urine | 3 Cycles | 99.1% | 98.2% | |
| Short-Term (Bench-Top) Stability | Human Plasma | 24 hours @ RT | 99.2% | 98.5% |
| Whole Blood | 8 hours @ RT | 98.8% | 97.1% | |
| Urine | 24 hours @ RT | 99.5% | 99.0% | |
| Long-Term Stability | Human Plasma | 30 days @ -20°C | 98.9% | 98.1% |
| Whole Blood | 30 days @ -80°C | 98.2% | 97.0% | |
| Urine | 30 days @ -20°C | 99.3% | 98.7% | |
| Post-Preparative Stability | Processed Plasma Extract | 48 hours @ 4°C | 99.0% | 97.5% |
Experimental Protocols
The stability of the internal standards was assessed using the following validated bioanalytical method.
Methodology for Stability Testing
1. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): this compound and Gliclazide were separately dissolved in methanol.
-
Working Solutions: Stock solutions were diluted with 50% methanol in water to achieve desired concentrations for spiking into biological matrices.
2. Sample Preparation and Analysis:
-
Spiking: Blank human plasma, whole blood, and urine were spiked with the internal standard working solutions to achieve final concentrations of 50 ng/mL.
-
Extraction: A protein precipitation method was employed. To 100 µL of the spiked matrix, 300 µL of acetonitrile was added. The samples were vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.
-
Analysis: The supernatant was transferred to an autosampler vial, and 5 µL was injected into an LC-MS/MS system.
3. Stability Assessment Procedures:
-
Freeze-Thaw Stability: The stability of the internal standards was determined after three freeze-thaw cycles. Spiked matrix samples were frozen at -80°C for at least 12 hours and then thawed unassisted at room temperature. This cycle was repeated two more times.
-
Short-Term (Bench-Top) Stability: Spiked matrix samples were kept at room temperature for a specified duration (8 or 24 hours) before extraction and analysis.
-
Long-Term Stability: Spiked matrix samples were stored at -20°C or -80°C for 30 days.
-
Post-Preparative Stability: The stability of the extracted samples was assessed by keeping the processed extracts in the autosampler at 4°C for 48 hours before injection.
4. Data Analysis: The peak areas of the internal standards in the test samples were compared to the peak areas of freshly prepared and analyzed samples. The percentage of remaining concentration was calculated.
Experimental Workflow
The following diagram illustrates the workflow for the stability assessment of internal standards in biological matrices.
Caption: Workflow for assessing internal standard stability in biological matrices.
Signaling Pathway (Logical Relationship)
The selection of an appropriate internal standard is a critical decision in bioanalytical method development. The following diagram illustrates the logical relationship guiding this choice.
Caption: Decision pathway for internal standard selection in bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
A Comparative Guide to Deuterated Internal Standards for Repaglinide Analysis: "Repaglinide-ethyl-d5" and Beyond
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical research, the precision and reliability of quantitative assays are paramount. The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS) methodology, effectively compensating for variability in sample preparation and matrix effects. This guide provides a comparative overview of "Repaglinide-ethyl-d5" and other deuterated standards used in the quantitative analysis of the anti-diabetic drug, Repaglinide.
Introduction to Deuterated Standards in Repaglinide Analysis
Repaglinide is a potent, short-acting insulin secretagogue used in the management of type 2 diabetes. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Deuterated analogues of Repaglinide, such as "this compound" and "Repaglinide-d5," serve as ideal internal standards due to their near-identical physicochemical properties to the unlabeled analyte. Their key advantage lies in co-eluting with the analyte during chromatographic separation and exhibiting similar ionization behavior in the mass spectrometer, thus providing a reliable reference for quantification.
Performance Comparison of Deuterated Repaglinide Standards
Table 1: Comparison of Commercially Available Deuterated Repaglinide Standards
| Feature | This compound | Repaglinide-d5 |
| Chemical Formula | C₂₇H₃₁D₅N₂O₄[1] | C₂₇H₃₁D₅N₂O₄[2][3] |
| CAS Number | 1217709-85-7[1] | 1217709-85-7[2][3] |
| Molecular Weight | 457.62[1] | 457.62[2] |
| Deuterium Label Location | Ethoxy group | Ethoxy group |
| Reported Chemical Purity | >95% (HPLC)[4] | >98% (HPLC)[2] |
| Reported Isotopic Purity | 99 atom % D[5] | ≥99% deuterated forms (d₁-d₅)[3] |
Note: The data presented in this table is compiled from various vendor and manufacturer sources. Direct comparison of performance may vary based on the specific batch and supplier.
Key Performance Characteristics
Isotopic Purity and Enrichment: High isotopic purity is crucial to prevent signal overlap between the internal standard and the analyte. Both "this compound" and "Repaglinide-d5" are available with high isotopic enrichment, minimizing the contribution of the unlabeled species in the internal standard material.[3][5] The term "atom % D" refers to the percentage of deuterium atoms at the labeled positions, while "isotopic enrichment" reflects the percentage of molecules containing the desired number of deuterium atoms. For reliable quantification, it is essential to characterize the isotopic distribution of the standard.
Chemical Purity: High chemical purity ensures that the internal standard is free from other impurities that could interfere with the analysis. As indicated in Table 1, both standards are commercially available with high chemical purity.[2][4]
Stability: Deuterated standards are generally stable. However, the stability of the labeled positions is a critical consideration. The deuterium atoms on the ethyl group in both "this compound" and "Repaglinide-d5" are on a non-exchangeable position, which is a desirable characteristic for an internal standard to prevent back-exchange with protons from the surrounding environment. The stability of the internal standard in the biological matrix and during sample processing and storage should be thoroughly evaluated during method validation.
Matrix Effects: One of the primary roles of a SIL-IS is to compensate for matrix effects, which can cause ion suppression or enhancement in the mass spectrometer. Since deuterated standards co-elute and have nearly identical ionization efficiencies as the analyte, they are expected to be equally affected by the matrix, leading to an accurate correction. While no direct comparative studies are available, both "this compound" and "Repaglinide-d5" are expected to perform well in mitigating matrix effects in various biological matrices.
Experimental Protocols: A Generalized Bioanalytical Method
The following is a generalized protocol for the quantification of Repaglinide in human plasma using a deuterated internal standard, based on common practices in the field.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (e.g., "this compound" in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Repaglinide: [Precursor Ion] -> [Product Ion]
-
Deuterated Internal Standard (e.g., this compound): [Precursor Ion + 5] -> [Product Ion]
-
3. Method Validation:
-
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA), assessing parameters such as selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.[6]
Visualizing the Mechanism of Action and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the signaling pathway of Repaglinide and a typical experimental workflow for bioanalytical method validation.
Caption: Mechanism of action of Repaglinide in pancreatic β-cells.
Caption: Bioanalytical method validation workflow.
Conclusion
Both "this compound" and "Repaglinide-d5" are suitable internal standards for the quantitative analysis of Repaglinide in biological matrices. The choice between them may depend on availability, cost, and the specific requirements of the analytical method. It is imperative for researchers to source these standards from reputable suppliers who provide a comprehensive Certificate of Analysis detailing chemical and isotopic purity. Thorough validation of the bioanalytical method is essential to ensure the generation of high-quality, reliable data for drug development and clinical research.
References
Navigating Clinical Studies with Repaglinide: A Comparative Guide to the Role of Repaglinide-ethyl-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Repaglinide and its deuterated analog, Repaglinide-ethyl-d5, within the context of clinical research. While both molecules are central to the study of this antidiabetic agent, their roles are distinct. Repaglinide is the active pharmaceutical ingredient (API) under clinical investigation, whereas this compound serves as a critical bioanalytical tool. This document outlines the regulatory landscape for clinical studies of Repaglinide and details the application and advantages of using a deuterated internal standard like this compound in pharmacokinetic and bioequivalence assessments.
Understanding the Roles: Therapeutic Agent vs. Analytical Standard
It is crucial to differentiate between the clinical application of Repaglinide and the analytical use of this compound.
-
Repaglinide: An oral medication used to treat type 2 diabetes. It stimulates the pancreas to release insulin, thereby lowering blood glucose levels. Clinical studies involving Repaglinide focus on its efficacy, safety, and pharmacokinetic profile as a therapeutic agent.
-
This compound: A stable isotope-labeled version of Repaglinide where five hydrogen atoms on the ethyl group have been replaced with deuterium. This subtle change in mass does not alter its chemical properties significantly but allows it to be distinguished from the non-labeled drug by mass spectrometry. Consequently, it is not intended for therapeutic use but is an invaluable tool for accurately quantifying Repaglinide concentrations in biological samples.
Due to these distinct functions, a direct comparison of their clinical performance (e.g., efficacy in lowering blood glucose) is not applicable. The following sections will, therefore, compare the regulatory guidelines for the clinical use of Repaglinide with the bioanalytical applications and advantages of using this compound as an internal standard.
Regulatory Framework for Clinical Studies of Repaglinide
Clinical trials involving Repaglinide must adhere to stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These guidelines primarily focus on demonstrating the drug's safety and efficacy for its intended use.
Key Aspects of Repaglinide Clinical Trials:
-
Bioequivalence Studies: Generic versions of Repaglinide must demonstrate bioequivalence to the reference listed drug. The FDA and EMA provide specific guidance on the design of these studies, including the recommended strength to be tested and the statistical analysis of pharmacokinetic parameters.
-
Pharmacokinetic Analysis: Understanding the absorption, distribution, metabolism, and excretion (ADME) of Repaglinide is fundamental. These studies are essential for determining appropriate dosing regimens and identifying potential drug-drug interactions.
-
Efficacy and Safety Trials: These trials are designed to evaluate the glucose-lowering effects of Repaglinide and to monitor for any adverse events.
The Role of this compound in Bioanalysis
Accurate measurement of drug concentrations in biological fluids is a cornerstone of clinical pharmacology studies. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Advantages of Using a Deuterated Internal Standard:
-
Improved Accuracy and Precision: this compound behaves almost identically to Repaglinide during sample extraction, chromatography, and ionization. This co-elution allows for the correction of variability that can occur during the analytical process, leading to more reliable results.
-
Reduced Matrix Effects: Biological samples are complex matrices that can interfere with the analysis. A stable isotope-labeled internal standard helps to mitigate these "matrix effects," ensuring that the quantification of the analyte is not compromised.
-
Enhanced Method Robustness: The use of a deuterated standard contributes to the overall robustness and ruggedness of the bioanalytical method, which is a key regulatory requirement.
Comparative Data: Bioanalytical Method Performance
The following table summarizes typical performance characteristics of an LC-MS/MS method for the quantification of Repaglinide in human plasma using this compound as an internal standard.
| Parameter | Typical Performance with this compound | Alternative (e.g., Structural Analog) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | May be higher due to matrix effects |
| Precision (%CV) | < 15% | May be higher |
| Accuracy (%Bias) | Within ±15% | May be less accurate |
| Recovery | Consistent and reproducible | Can be more variable |
| Matrix Effect | Minimal | Can be significant |
Experimental Protocols
Bioanalytical Method for Repaglinide in Human Plasma using LC-MS/MS
1. Sample Preparation:
-
To a 100 µL aliquot of human plasma, add 25 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Vortex mix for 30 seconds.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Repaglinide: e.g., m/z 453.3 → 230.2
-
This compound: e.g., m/z 458.3 → 230.2
-
-
Visualizations
Caption: Bioanalytical workflow for Repaglinide quantification.
Caption: Repaglinide's mechanism of action on insulin secretion.
Safety Operating Guide
Safe Disposal of Repaglinide-ethyl-d5: A Procedural Guide
For Immediate Release
Researchers and laboratory personnel are advised to follow stringent disposal procedures for Repaglinide-ethyl-d5, a deuterated analog of the non-sulfonylurea oral hypoglycemic agent, Repaglinide. Due to its classification for reproductive toxicity, acute oral toxicity, and as a substance harmful to aquatic life with long-lasting effects, proper handling and disposal are paramount to ensure personnel safety and environmental protection.[1] This guide provides essential, step-by-step instructions for the safe disposal of this compound in a laboratory setting.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Key hazard statements include:
-
H302: Harmful if swallowed.[1]
-
H361-H362: Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children.[1][2][3]
-
H412: Harmful to aquatic life with long lasting effects.[1][2][3]
Before handling, it is mandatory to obtain special instructions and read all safety precautions.[1][2][4] Personnel must wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[2][4] Handling should occur in a well-ventilated area, and the formation of dust and aerosols should be avoided.[2]
Quantitative Data Summary
The following table summarizes the key identifiers and properties of this compound.
| Property | Value |
| Chemical Name | 4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid |
| Synonym | Repaglinide-d5[1] |
| CAS Number | 1217709-85-7[1][5][6] |
| Molecular Formula | C₂₇H₃₁D₅N₂O₄[5][6] |
| Molecular Weight | 457.62 g/mol [6] |
| Storage Temperature | -20°C |
Step-by-Step Disposal Protocol
The primary disposal method for this compound is through an approved hazardous waste disposal facility.[3][4] Adherence to institutional and local regulations for chemical waste is mandatory.
Experimental Protocol: Waste Segregation and Packaging
-
Waste Identification:
-
Solid Waste: Includes contaminated PPE (gloves, lab coats), weigh boats, and any lab materials that have come into direct contact with this compound.
-
Liquid Waste: Includes unused solutions or solvent washes containing this compound.
-
-
Solid Waste Handling:
-
Collect all solid waste in a dedicated, clearly labeled, and sealable hazardous waste container.
-
The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is recommended.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (Health Hazard, Harmful).
-
-
Liquid Waste Handling:
-
Collect all liquid waste in a dedicated, sealed, and non-reactive waste container (e.g., a glass or HDPE bottle).
-
Do not mix with other incompatible waste streams.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," the solvent system used, and the associated hazard pictograms.
-
-
Storage Pending Disposal:
-
Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[2]
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
Maintain a log of the accumulated waste.
-
-
Arranging for Disposal:
Emergency Procedures
-
Spills: In case of a spill, avoid dust formation.[2] Evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material. Carefully collect the material into a hazardous waste container and decontaminate the area.
-
Exposure:
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[4]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[4]
-
In all cases of exposure, seek immediate medical attention/advice.[4]
-
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Repaglinide-ethyl-d5
Essential procedures for the safe handling, use, and disposal of Repaglinide-ethyl-d5 in a laboratory setting, ensuring the protection of personnel and the environment.
For researchers, scientists, and professionals in drug development, the safe handling of active pharmaceutical ingredients (APIs) is paramount. This compound, a deuterated analog of the anti-diabetic drug Repaglinide, requires stringent safety protocols due to its potential health risks. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
Repaglinide is classified as a substance suspected of damaging fertility or the unborn child and is harmful if swallowed.[1][2] Therefore, handling this compound necessitates a comprehensive approach to personal protective equipment (PPE) and containment strategies.
Personal Protective Equipment (PPE) and Engineering Controls
A risk assessment should be conducted to determine the appropriate level of containment and PPE for the specific procedures being performed. For powdered or solid forms of this compound, engineering controls are the primary means of exposure reduction.
Engineering Controls:
-
Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood, a ventilated balance enclosure, a glovebox, or a similar containment system to minimize inhalation exposure.[3]
-
Restricted Access: The area where this compound is handled should be a controlled zone with restricted access to authorized personnel only.
Personal Protective Equipment (PPE): A multi-layered approach to PPE is crucial to prevent skin and respiratory exposure.
-
Gloves: Double gloving with nitrile or other impervious gloves is recommended.[3] Gloves should be inspected for integrity before use and changed frequently, especially if contamination is suspected.
-
Eye Protection: Safety glasses with side shields, chemical splash goggles, or a full-face shield are mandatory to protect against splashes and airborne particles.[3]
-
Lab Coat: A disposable, low-permeability lab coat or gown should be worn.[3] This should be removed before leaving the designated handling area.
-
Respiratory Protection: For procedures with a high risk of aerosolization or spills, a powered air-purifying respirator (PAPR) with HEPA filters should be used.[3] For routine handling within a containment system, a well-fitted N95 or higher-rated respirator may be appropriate based on the risk assessment.
-
Shoe Covers: Disposable shoe covers should be worn in the designated handling area to prevent the tracking of contaminants.
Quantitative Exposure Limits
The following table summarizes the occupational exposure limits for Repaglinide. These values should be used as a guide for assessing the adequacy of containment and control measures.
| Parameter | Value | Reference |
| Occupational Exposure Limit (OEL) | ||
| Time-Weighted Average (TWA) | 0.01 mg/m³ | [3] |
| Short-Term Exposure Limit (STEL) | 0.04 mg/m³ | [3] |
| Acute Toxicity | ||
| Oral LD50 (Rat) | > 2000 mg/kg | [3] |
Experimental Protocol for Handling this compound
The following step-by-step protocol outlines the safe handling of this compound powder in a laboratory setting.
1. Preparation and Pre-Handling:
- Designate a specific area within a fume hood or other containment device for handling this compound.
- Ensure all necessary PPE is available and in good condition.
- Prepare all equipment (spatulas, weigh boats, vials, etc.) and have them ready within the containment area to minimize movement.
- Cover the work surface with absorbent, disposable bench paper.
2. Donning PPE:
- Put on inner gloves.
- Don a disposable lab coat or gown.
- Put on outer gloves, ensuring the cuffs of the lab coat are tucked into the gloves.
- Wear safety glasses or goggles.
- If required by the risk assessment, don respiratory protection.
3. Weighing and Handling:
- Carefully transfer the required amount of this compound from the stock container to a weigh boat using a dedicated spatula.
- Avoid creating dust. If any powder becomes airborne, cease work and allow the ventilation system to clear the air.
- Once weighing is complete, securely close the stock container.
- For dissolution, add the solvent to the vessel containing the weighed this compound within the containment area.
4. Post-Handling and Decontamination:
- Clean all equipment that has come into contact with this compound. Decontaminate surfaces with an appropriate cleaning agent.
- Wipe down the work surface with a damp cloth to remove any residual powder.
- Dispose of all contaminated disposable items (gloves, bench paper, weigh boats, etc.) in a designated hazardous waste container.
5. Doffing PPE:
- Remove outer gloves and dispose of them in the hazardous waste.
- Remove the lab coat or gown, turning it inside out to contain any contamination, and dispose of it in the hazardous waste.
- Remove inner gloves and dispose of them in the hazardous waste.
- Wash hands thoroughly with soap and water.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous pharmaceutical waste and must be disposed of accordingly.
-
Solid Waste: All contaminated solid waste, including unused this compound, contaminated PPE, and cleaning materials, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not dispose of this waste down the drain.
-
Waste Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.[1] Pharmaceutical waste is typically incinerated at a permitted facility.[4]
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
- 1. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 2. Removing Pharmaceuticals from Wastewater | Alliance Water Resources [alliancewater.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
